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  • Product: 3-(Dimethylamino)propylurea
  • CAS: 31506-43-1

Core Science & Biosynthesis

Foundational

Mechanism of action of 3-(Dimethylamino)propylurea in organic synthesis

An In-Depth Technical Guide to the Mechanism of Action of 3-(Dimethylamino)propylurea and Its Derivatives in Organic Synthesis For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-(Dimethylamino)propylurea and Its Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 3-(Dimethylamino)propylurea and its more industrially significant derivative, 1,3-Bis[3-(dimethylamino)propyl]urea. While seemingly simple molecules, their unique combination of tertiary amine functionalities and a central urea backbone imparts a versatile reactivity profile, primarily as a catalyst and curing agent in polymer chemistry. This document will delve into the catalytic mechanisms in polyurethane and epoxy resin formation, explore its role as a base in other organic transformations, provide detailed synthetic protocols, and offer insights into the structure-activity relationships that govern its efficacy.

Introduction: Unveiling the Dual Functionality

The term "3-(Dimethylamino)propylurea" can refer to the monosubstituted urea (PubChem CID: 3084542)[1]. However, in the context of industrial and broader organic synthesis applications, the symmetrically disubstituted analogue, 1,3-Bis[3-(dimethylamino)propyl]urea (CAS: 52338-87-1), is of greater significance[2][3][4]. This guide will focus predominantly on the latter, a compound valued for its dual functionality: the basic and nucleophilic character of its tertiary dimethylamino groups, and the structural stability conferred by the central urea moiety[3].

Its primary applications lie within the polymer industry, where it serves as a highly efficient catalyst for the production of polyurethane foams and as a curing agent for epoxy resins[2][3]. Beyond this, its inherent basicity allows it to function as a catalyst in a variety of other organic reactions, including alkylations and acylations[3]. Understanding the underlying mechanisms of its action is crucial for optimizing existing processes and innovating new synthetic methodologies.

The Core Mechanism: Tertiary Amine Catalysis

The key to the reactivity of 1,3-Bis[3-(dimethylamino)propyl]urea lies in the lone pair of electrons on the nitrogen atoms of the two tertiary dimethylamino groups. These sites function as Lewis bases and nucleophiles, enabling the molecule to catalyze reactions through several distinct pathways.

Catalysis in Polyurethane Formation

In the production of polyurethane foams, 1,3-Bis[3-(dimethylamino)propyl]urea acts as a blowing catalyst, accelerating the reaction between isocyanates and water, which generates the carbon dioxide blowing agent. The mechanism proceeds as follows:

  • Nucleophilic Activation: The tertiary amine attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, unstable zwitterionic intermediate.

  • Reaction with Water: This activated intermediate readily reacts with water, a nucleophile, leading to the formation of a carbamic acid.

  • Decarboxylation and Catalyst Regeneration: The carbamic acid is unstable and rapidly decomposes to form an amine and carbon dioxide. The CO2 gas creates the foam structure, and the 1,3-Bis[3-(dimethylamino)propyl]urea catalyst is regenerated to continue the cycle.

Simultaneously, the catalyst also promotes the gelling reaction between the isocyanate and a polyol, though its effect is more pronounced on the blowing reaction.

polyurethane_catalysis R-N=C=O Isocyanate Intermediate Zwitterionic Intermediate R-N=C=O->Intermediate Catalyst Polyurethane Polyurethane (Gelling) R-N=C=O->Polyurethane + Polyol (Catalyzed) Catalyst 1,3-Bis[3-(dimethylamino)propyl]urea Carbamic_Acid Carbamic Acid Intermediate->Carbamic_Acid + H2O H2O Water Carbamic_Acid->Catalyst Regeneration Amine_CO2 Amine + CO2 (Blowing) Carbamic_Acid->Amine_CO2 Polyol Polyol

Caption: Catalytic cycle of 1,3-Bis[3-(dimethylamino)propyl]urea in polyurethane foam formation.

Curing Agent in Epoxy Resins

As a curing agent for epoxy resins, 1,3-Bis[3-(dimethylamino)propyl]urea facilitates the cross-linking of epoxy monomers. The tertiary amine groups initiate anionic polymerization of the epoxy groups.

  • Initiation: The tertiary amine attacks one of the carbon atoms of the epoxide ring, which is sterically less hindered. This nucleophilic attack results in the opening of the strained three-membered ring and the formation of a zwitterion with an alkoxide anion.

  • Propagation: The newly formed alkoxide is a potent nucleophile and attacks another epoxy monomer. This process repeats, leading to the growth of a polymer chain (etherification).

  • Cross-linking: As the molecule contains two tertiary amine groups, it can initiate polymerization from two points, leading to a cross-linked, three-dimensional network that gives the cured resin its characteristic strength and rigidity.

epoxy_curing cluster_initiation Initiation cluster_propagation Propagation Catalyst Tertiary Amine (from Propylurea) Epoxy1 Epoxy Monomer Catalyst->Epoxy1 Nucleophilic Attack Zwitterion Zwitterionic Alkoxide Epoxy1->Zwitterion Ring Opening Epoxy2 Another Epoxy Monomer Zwitterion->Epoxy2 Attack Dimer Growing Polymer Chain Epoxy2->Dimer ... ... Dimer->... Further Propagation Crosslinked_Network Cured Epoxy Resin ...->Crosslinked_Network Further Propagation

Caption: Mechanism of epoxy resin curing initiated by the tertiary amine functionality.

Synthetic Protocols

The synthesis of 1,3-Bis[3-(dimethylamino)propyl]urea is well-documented, with several viable routes. Below are two common laboratory-scale procedures.

Synthesis from Urea and N,N-Dimethyl-1,3-propanediamine

This method involves the direct reaction of urea with an excess of N,N-dimethyl-1,3-propanediamine, releasing ammonia as a byproduct[5][6].

Experimental Protocol:

  • Combine urea (1.0 eq) and N,N-dimethyl-1,3-propanediamine (4.0-5.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Optionally, a catalyst such as hydrazine hydrate or carbohydrazide can be added in a small amount (e.g., 0.05 eq)[5].

  • Heat the reaction mixture to 105-110 °C and maintain for 10-15 minutes.

  • Gradually increase the temperature to 130 °C and hold for 1 hour.

  • Further increase the temperature to 150 °C and maintain for an additional hour. During this time, ammonia gas will evolve.

  • Cool the reaction mixture to room temperature.

  • Remove the excess, unreacted N,N-dimethyl-1,3-propanediamine via vacuum distillation to yield the product as a viscous liquid.

Reactant/ProductMolar Mass ( g/mol )Moles (Relative)Mass/Volume
Urea60.061.0e.g., 4.38 g
N,N-Dimethyl-1,3-propanediamine102.18~4.3e.g., 18.6 g
Hydrazine Hydrate (85%)50.06~0.05e.g., 0.5 g
Product 230.35 ~0.93 ~15.7 g (92.6% yield)

Table 1: Example stoichiometry for the synthesis of 1,3-Bis[3-(dimethylamino)propyl]urea from urea[5].

Synthesis from Bis(trichloromethyl)carbonate (Triphosgene)

This alternative route avoids the generation of ammonia and can lead to higher purity products[6].

Experimental Protocol:

  • Dissolve N,N-dimethyl-1,3-propanediamine (6.0 eq) in an anhydrous organic solvent (e.g., toluene) in a three-neck flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to below 10 °C using an ice bath.

  • Prepare a solution of bis(trichloromethyl)carbonate (1.0 eq) in the same solvent.

  • Add the bis(trichloromethyl)carbonate solution dropwise to the cooled amine solution over 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir for an additional 3-5 hours at the same temperature. A precipitate of N,N'-bis(3-dimethylaminopropyl)urea hydrochloride will form.

  • Add a saturated aqueous solution of a base (e.g., potassium carbonate) to neutralize the hydrochloride salt.

  • Heat the mixture to reflux and use a Dean-Stark apparatus to remove water.

  • Cool the mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure to obtain the final product.

synthesis_workflow cluster_route1 Route 1: From Urea cluster_route2 Route 2: From Triphosgene Urea Urea Heat Heat (110-150 °C) + Catalyst (optional) Urea->Heat Amine1 N,N-Dimethyl-1,3-propanediamine Amine1->Heat Distill1 Vacuum Distillation Heat->Distill1 Product1 1,3-Bis[3-(dimethylamino)propyl]urea Distill1->Product1 Triphosgene Bis(trichloromethyl)carbonate React Reaction in Toluene (<10 °C) Triphosgene->React Amine2 N,N-Dimethyl-1,3-propanediamine Amine2->React Neutralize Neutralization (K2CO3 aq.) React->Neutralize Azeotrope Azeotropic Distillation Neutralize->Azeotrope Filter Filtration Azeotrope->Filter Distill2 Solvent Removal Filter->Distill2 Product2 1,3-Bis[3-(dimethylamino)propyl]urea Distill2->Product2

Caption: Comparative workflow for the synthesis of 1,3-Bis[3-(dimethylamino)propyl]urea.

Broader Applications in Organic Synthesis

The nucleophilic and basic properties of 1,3-Bis[3-(dimethylamino)propyl]urea make it a useful, non-metallic catalyst or base in various other organic transformations[3]. While specific, high-impact examples in complex molecule synthesis are less common than its use in polymer chemistry, its utility can be inferred from the reactivity of its functional groups.

  • As a Base: It can be used as a proton scavenger in reactions that produce acidic byproducts, similar to other tertiary amines like triethylamine or Hünig's base, but with higher boiling point and different solubility characteristics.

  • As a Nucleophilic Catalyst: In acylation reactions, it can function similarly to 4-(Dimethylamino)pyridine (DMAP) by activating carboxylic acid derivatives (e.g., acid chlorides or anhydrides) to facilitate ester or amide formation.

Conclusion and Future Outlook

1,3-Bis[3-(dimethylamino)propyl]urea is a versatile and industrially important molecule whose mechanism of action is rooted in the fundamental reactivity of its tertiary amine groups. As a catalyst in polyurethane and epoxy systems, it plays a critical role in controlling reaction rates and final material properties. The synthetic routes to this compound are straightforward and scalable, ensuring its continued availability for these large-scale applications. For the research scientist, understanding its catalytic cycles provides a basis for its potential application as a functional base or nucleophilic catalyst in other areas of organic synthesis, offering a unique combination of reactivity, physical properties, and stability.

References

  • Wikipedia. 1,3-Bis(3-(dimethylamino)propyl)urea. [Link]

  • Patsnap. Method for synthesizing 1, 3-bi [3-(dimethylamino) propyl] urea - CN108299245A.
  • Patsnap. Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea - CN108299245B.
  • Aapptec Peptides. Coupling Reagents. [Link]

  • PMC. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]

  • PubMed. Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-(3-dimethylaminopropyl)-N'-ethylurea. [Link]

  • PubChemLite. 3-(dimethylamino)propylurea (C6H15N3O). [Link]

  • PubChem. 1,3-Bis[3-(dimethylamino)propyl]urea | C11H26N4O | CID 104163. [Link]

  • Organic Syntheses. asym-DIMETHYLUREA. [Link]

  • Girolami Group Website - University of Illinois. Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Synthesis and Characterization. [Link]

Sources

Exploratory

In-Depth Technical Guide: Molecular Structure, Weight, and Applications of 3-(Dimethylamino)propylurea

Executive Summary 3-(Dimethylamino)propylurea (CAS: 31506-43-1) is a specialized bifunctional organic compound characterized by a tertiary amine and a terminal urea moiety. This unique structural topology imparts excepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Dimethylamino)propylurea (CAS: 31506-43-1) is a specialized bifunctional organic compound characterized by a tertiary amine and a terminal urea moiety. This unique structural topology imparts exceptional utility across multiple high-tech disciplines. In polymer chemistry, it acts as a highly efficient, low-emission reactive catalyst for polyurethane (PU) foam manufacturing. In drug development, its specific molecular weight and hydrogen-bonding capabilities make it a versatile intermediate for synthesizing active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mechanistic functionality, and self-validating experimental protocols.

Physicochemical Profiling: Molecular Structure & Weight

The molecular architecture of 3-(Dimethylamino)propylurea consists of a dimethylamino group linked via a propyl chain to a urea functional group.

  • Molecular Weight (145.20 g/mol ): The precise molecular weight of 145.20 g/mol is a critical parameter for stoichiometric calculations in both polymer synthesis and pharmaceutical development[1]. This relatively low molecular weight facilitates rapid diffusion in polymer matrices and high reactivity in synthetic pathways.

  • Structural Bifunctionality: The tertiary amine acts as a Lewis base, essential for catalyzing the isocyanate-water blowing reaction. Concurrently, the urea group provides strong hydrogen-bonding capabilities and active hydrogens, enhancing integration into polymer backbones and serving as a pharmacophore in medicinal chemistry.

To aid in formulation and comparative analysis, the core quantitative data of 3-(Dimethylamino)propylurea is summarized below.

Table 1: Quantitative Physicochemical Properties of 3-(Dimethylamino)propylurea

PropertyValue
Chemical Name 3-(Dimethylamino)propylurea
CAS Registry Number 31506-43-1
Molecular Formula C6H15N3O
Molecular Weight 145.20 g/mol
Density 1.005 g/cm³
Boiling Point 224.4 °C (at 760 mmHg)
Flash Point 89.5 °C
Vapor Pressure 0.1±0.4 mmHg at 25 °C
Topological Polar Surface Area 58.4 Ų
SMILES String CN(C)CCCNC(=O)N

These baseline metrics, including the density of 1.005 g/cm³ and a boiling point of 224.4 °C, confirm the compound's stability under standard processing conditions[2]. Furthermore, its topological polar surface area (TPSA) of 58.4 Ų makes it an excellent candidate for drug discovery pipelines[3].

Mechanistic Functionality in Catalysis and Synthesis

In polyurethane chemistry, the tertiary amine group of 3-(Dimethylamino)propylurea accelerates the nucleophilic attack of water on isocyanates (the blowing reaction), generating carbon dioxide for foam expansion. Unlike conventional fugitive catalysts (e.g., bis(2-dimethylaminoethyl) ether), the urea moiety in 3-(Dimethylamino)propylurea contains active hydrogens that react directly with the isocyanate matrix.

This mechanism results in covalent bonding that immobilizes the catalyst within the polyurethane network, completely preventing migration and subsequent volatile organic compound (VOC) emissions.

Catalysis Cat 3-(Dimethylamino)propylurea (Tertiary Amine Catalyst) Complex Amine-Water-Isocyanate Transition Complex Cat->Complex Activates Water Water (Blowing Agent) Water->Complex Iso Isocyanate Group (-NCO) Iso->Complex CO2 CO2 Generation (Foam Expansion) Complex->CO2 Blowing Polyurea Polymer Matrix (Immobilized Catalyst) Complex->Polyurea Covalent Binding

Caption: Catalytic role and immobilization of 3-(Dimethylamino)propylurea in polyurethane matrices.

Experimental Protocols

As a Senior Application Scientist, establishing self-validating systems is paramount to ensuring reproducibility and scientific integrity. The following protocols detail the structural validation and application workflows for this compound.

Protocol A: Analytical Verification of Molecular Structure

Causality: Impurities such as unreacted 3-dimethylaminopropylamine (DMAPA) can alter catalytic kinetics and increase VOCs. Validating the exact molecular weight (145.20 g/mol ) and structure prevents batch-to-batch variability and ensures the integrity of the urea functional group.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the 3-(Dimethylamino)propylurea sample in 0.5 mL of deuterated chloroform (CDCl3) for NMR analysis.

  • 1H-NMR Spectroscopy: Acquire the spectrum at 400 MHz. Identify the distinct singlet of the N,N-dimethyl protons (~2.2 ppm, 6H) and the multiplet of the central propyl chain.

  • Mass Spectrometry (ESI-MS): Prepare a 1 µg/mL solution in LC-MS grade methanol. Operate the mass spectrometer in positive electrospray ionization mode.

  • Data Interpretation & Self-Validation: Confirm the presence of the molecular ion peak [M+H]+ at m/z 146.2. The exact monoisotopic mass is 145.12, verifying the molecular weight of 145.20 g/mol . The protocol validates itself when the integrated NMR proton count precisely matches the 15 protons of the C6H15N3O formula, ensuring absolute purity.

Protocol B: Synthesis and Application in Polyurethane Foaming

Causality: Utilizing a reactive catalyst requires precise stoichiometric balancing. Because the active hydrogens on the urea group consume isocyanate, the isocyanate index must be mathematically adjusted to prevent under-crosslinking of the final foam.

Step-by-Step Methodology:

  • Resin Blend Preparation: In a standard mixing vessel, combine 100 parts of polyether polyol with 1.5 parts of 3-(Dimethylamino)propylurea, 3.0 parts of distilled water, and 1.0 part of silicone surfactant.

  • Homogenization: Stir the resin blend using a high-shear mixer at 3000 RPM for exactly 60 seconds to ensure uniform distribution of the catalyst.

  • Isocyanate Addition: Add polymeric MDI (Methylene diphenyl diisocyanate) calculated at an isocyanate index of 105. This slight excess accounts for the active hydrogens on the urea catalyst.

  • Curing and Expansion: Pour the reacting mixture into a mold preheated to 45 °C.

  • Performance Validation: The protocol is self-validating through the measurement of reaction kinetics. If the catalyst is pure and active, the cream time will initiate within 15-20 seconds. A subsequent post-cure VOC emission test (e.g., VDA 278 standard) must yield negligible amine emissions, validating the successful covalent immobilization of the catalyst.

Workflow Prep Sample Preparation (Polyol + Catalyst + Water) Homogenize High-Shear Mixing (3000 RPM, 60s) Prep->Homogenize Reaction Isocyanate Addition (Index: 105) Homogenize->Reaction Cure Mold Curing (45 °C) Reaction->Cure Exothermic Expansion Validate Performance Validation (Cream/Gel Time, VOC Test) Cure->Validate

Caption: Step-by-step experimental workflow for polyurethane foam synthesis using the urea catalyst.

Pharmaceutical and Industrial Grounding

Beyond polymer science, 3-(Dimethylamino)propylurea serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). The urea linkage is a prevalent pharmacophore found in various kinase inhibitors and antimicrobial agents. The specific molecular weight (145.20 g/mol ) and polar surface area make it an ideal fragment for drug design, adhering strictly to Lipinski's Rule of Five for oral bioavailability[4]. In broader industrial applications, it is also widely recognized as a flame retardant synergist and an advanced resin curing agent[5].

References

  • Title: CAS No.31506-43-1,Urea, 3-(dimethylamino)propyl - LookChem Source: LookChem URL: [Link]

  • Title: 3-(dimethylamino)propylurea | CAS#:31506-43-1 | Chemsrc Source: ChemSrc URL: [Link]

  • Title: PU Foaming catalyst&Flame retardant: 31506-43-1 Source: Wedo Chemicals URL: [Link]

Sources

Foundational

Solubility of 3-(Dimethylamino)propylurea in polar and non-polar organic solvents

Comprehensive Solubility Profiling of 3-(Dimethylamino)propylurea (DMAPU) in Organic Solvents: A Technical Guide for Chemical and Pharmaceutical Development Executive Summary 3-(Dimethylamino)propylurea (DMAPU, CAS: 3150...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Solubility Profiling of 3-(Dimethylamino)propylurea (DMAPU) in Organic Solvents: A Technical Guide for Chemical and Pharmaceutical Development

Executive Summary

3-(Dimethylamino)propylurea (DMAPU, CAS: 31506-43-1) is a highly polar, bifunctional organic compound widely utilized as an intermediate in active pharmaceutical ingredient (API) synthesis and as an advanced catalyst in polyurethane chemistry[1][2]. With a molecular weight of 145.20 g/mol and a density of 1.005 g/cm³[1], its behavior in solution dictates reaction kinetics, formulation stability, and downstream purification efficiency. This whitepaper provides a rigorous framework for understanding, predicting, and empirically validating the solubility profile of DMAPU across a spectrum of polar and non-polar organic solvents.

Structural Thermodynamics and Solvation Logic

The dissolution of DMAPU is governed by the thermodynamic interplay between its solid-state crystal lattice energy and the solvation energy provided by the surrounding solvent. As a Senior Application Scientist, it is critical to analyze the molecular architecture to predict solvent compatibility:

  • Urea Moiety (-NH-CO-NH2): This functional group acts as an aggressive hydrogen-bond donor and acceptor. It drives a high affinity for protic solvents and is responsible for the strong intermolecular hydrogen bonding within the DMAPU crystal lattice.

  • Tertiary Amine (-N(CH3)2): The terminal dimethylamino group is a strong hydrogen-bond acceptor and imparts significant basicity to the molecule (predicted pKa ~14.14)[3].

  • Propyl Spacer: While the three-carbon chain provides a localized lipophilic domain, the overall molecule remains overwhelmingly hydrophilic, which is empirically supported by a highly negative LogP value of -0.86[4].

H S1 DMAPU Structure (CAS: 31506-43-1) S2 Urea Moiety (H-Bond Donor/Acceptor) S1->S2 S3 Tertiary Amine (H-Bond Acceptor) S1->S3 S4 Propyl Chain (Hydrophobic Spacer) S1->S4 S5 High Solubility in Protic Solvents S2->S5 S6 Moderate Solubility in Polar Aprotic S2->S6 S3->S5 S3->S6 S7 Low Solubility in Non-Polar Solvents S4->S7

Fig 1. Structural logic dictating DMAPU solvation thermodynamics.

Solubility Matrix: Polar vs. Non-Polar Solvents

DMAPU exhibits exceptional solubility in aqueous environments (approximately 45 g/L at 25°C)[5]. When transitioning to organic solvent systems, the solubility gradient drops sharply as the dielectric constant and hydrogen-bonding capacity of the solvent decrease. Below is the predictive thermodynamic solubility matrix for DMAPU.

Solvent ClassRepresentative SolventDielectric Constant (ε)Est. Solubility ProfileMechanistic Rationale
Protic Polar Methanol / Ethanol32.7 (MeOH)High (>50 mg/mL)Complete H-bond networking with both the urea protons and the tertiary amine lone pair.
Aprotic Polar Dimethyl Sulfoxide (DMSO)46.7High (>30 mg/mL)Strong dipole-dipole interactions; excellent solvation of the urea protons by the sulfoxide oxygen.
Moderately Polar Dichloromethane (DCM)9.1Moderate (10-20 mg/mL)Solvation is primarily mediated by the propyl spacer and transient dipole interactions.
Non-Polar Hexane / Heptane1.9 (Hexane)Very Low (<1 mg/mL)Insufficient solvation energy to disrupt the strong urea-urea intermolecular hydrogen bonds in the crystal lattice.

Self-Validating Experimental Protocol for Solubility Determination

Because precise solubility limits can fluctuate based on trace impurities or polymorphic variations, relying solely on theoretical models is insufficient for late-stage drug development. The following self-validating "Shake-Flask" methodology is engineered to generate highly accurate, reproducible solubility data for DMAPU.

Step-by-Step Methodology & Causality:

  • Solid-State Characterization: Before initiating dissolution, verify the polymorphic form of the DMAPU batch using Powder X-Ray Diffraction (PXRD).

    • Causality: Different polymorphs possess distinct lattice energies. An uncharacterized polymorph will yield a different thermodynamic solubility limit, rendering the data irreproducible.

  • Isothermal Saturation: Add an excess amount of solid DMAPU to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate vial. Agitate the suspension in an isothermal orbital shaker at 25.0 ± 0.1°C for 48 hours.

    • Causality: A prolonged 48-hour equilibration ensures the system completely overcomes any metastable supersaturation states, allowing the dissolution rate to reach a true thermodynamic plateau.

  • Phase Separation: Transfer the saturated suspension to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes at exactly 25.0°C.

    • Causality: Maintaining strict isothermal conditions during centrifugation is critical. Even a 2°C drop during transfer can induce premature precipitation, artificially lowering the measured solubility.

  • Supernatant Filtration: Filter the resulting supernatant through a 0.22 µm PTFE syringe filter that has been pre-saturated with the specific organic solvent.

  • Quantification via HILIC-HPLC: Dilute the filtrate appropriately and analyze using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a UV or Evaporative Light Scattering Detector (ELSD).

    • Causality: Standard reversed-phase (C18) columns will fail to adequately retain the highly polar DMAPU molecule (LogP -0.86)[4]. HILIC ensures proper column retention, preventing the analyte from eluting in the void volume and guaranteeing accurate quantification.

G N1 DMAPU Solid Characterization N3 Isothermal Shaking (48h Equilibration) N1->N3 N2 Solvent Selection (Polar/Non-Polar) N2->N3 N4 Isothermal Centrifugation & PTFE Filtration N3->N4 N5 HILIC-HPLC Quantification N4->N5 N6 Thermodynamic Solubility Matrix N5->N6

Fig 2. Self-validating experimental workflow for DMAPU solubility determination.

Industrial and Synthetic Implications

The solubility profile of DMAPU directly dictates its utility in advanced chemical processing. Boasting a boiling point of 224.4°C and a flash point of 89.5°C[1][4], the compound is remarkably stable for high-temperature reactions, provided the solvent system is optimized.

  • Polyurethane Catalysis: DMAPU is frequently utilized as a reactive catalyst in polyurethane formulations[2]. Its high solubility in polar polyol blends ensures a homogeneous distribution at the molecular level, preventing localized catalytic hotspots that can degrade polymer integrity.

  • API Synthesis & Anti-Solvent Crystallization: In pharmaceutical manufacturing, the extreme disparity in DMAPU's solubility between protic solvents and non-polar solvents is leveraged for purification. Engineers can selectively precipitate and recover DMAPU by shifting the solvent system from a highly soluble environment (e.g., Methanol) to a non-polar anti-solvent (e.g., Heptane), ensuring high-yield impurity clearance.

References

  • 3-(dimethylamino)propylurea | CAS#:31506-43-1, Chemsrc. Available at: [Link]

  • EP2030967A1 - Aldimines containing hydroxyl groups and compositions containing..., Google Patents.

Sources

Exploratory

An In-Depth Technical Guide to the Proton and Carbon-13 NMR Spectroscopy of 3-(Dimethylamino)propylurea

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1][2] This guide offers a detailed explor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1][2] This guide offers a detailed exploration of the Proton (¹H) and Carbon-13 (¹³C) NMR spectral characteristics of 3-(Dimethylamino)propylurea. Designed for researchers, scientists, and professionals in drug development, this document provides a predictive analysis of the NMR data for this compound, grounded in fundamental principles of chemical shifts, spin-spin coupling, and the influence of experimental conditions. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a thorough understanding of the molecule's spectroscopic signature.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The structure of 3-(Dimethylamino)propylurea is presented below with the IUPAC-recommended numbering convention that will be used throughout this guide.

Caption: Molecular structure of 3-(Dimethylamino)propylurea with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The predicted spectrum of 3-(Dimethylamino)propylurea is characterized by several distinct signals, each corresponding to a unique set of protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Notes
H₂N- (N¹H₂)5.4 - 5.8Broad singlet2HChemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3][4][5]
-NH- (N³H)5.9 - 6.3Broad triplet1HCoupling to the adjacent CH₂ group (C⁴H₂) may be observed as a broad triplet, but can also be a broad singlet due to exchange.[3][4]
-CH₂- (C⁴H₂)3.1 - 3.3Quartet (or triplet of triplets)2HCoupled to both the -NH- proton (N³H) and the adjacent methylene group (C⁵H₂). The multiplicity will appear as a quartet if J(H-N-C-H) ≈ J(H-C-C-H).
-CH₂- (C⁵H₂)1.5 - 1.7Quintet (or multiplet)2HCoupled to the two adjacent methylene groups (C⁴H₂ and C⁶H₂).
-CH₂- (C⁶H₂)2.2 - 2.4Triplet2HCoupled to the adjacent methylene group (C⁵H₂).
(CH₃)₂N- (C⁸H₃, C⁹H₃)2.1 - 2.3Singlet6HThe two methyl groups are chemically equivalent, resulting in a single, sharp peak.

Rationale for Predicted Chemical Shifts and Multiplicities:

  • Urea Protons (N¹H₂ and N³H): The protons on the urea functional group are expected to be the most deshielded due to the electron-withdrawing effect of the carbonyl group and their involvement in hydrogen bonding. Their chemical shifts are highly variable and their signals are often broad due to rapid chemical exchange with other labile protons (e.g., trace water) and quadrupolar broadening from the adjacent nitrogen atoms.[3][5] In a protic solvent like D₂O, these signals would disappear due to deuterium exchange.

  • Alkyl Chain Protons (C⁴H₂, C⁵H₂, C⁶H₂):

    • C⁴H₂: This methylene group is adjacent to the electron-withdrawing urea nitrogen (N³), causing a downfield shift compared to a typical alkane. It will be split by the neighboring N³H and C⁵H₂ protons.

    • C⁵H₂: This central methylene group is in a more typical alkyl environment and is expected to have the most upfield chemical shift in the chain. It will be split by the protons on C⁴ and C⁶.

    • C⁶H₂: This methylene group is adjacent to the dimethylamino group, which has a moderate deshielding effect, shifting it slightly downfield. It will be split into a triplet by the C⁵H₂ protons.

  • Dimethylamino Protons (C⁸H₃, C⁹H₃): The six protons of the two methyl groups are equivalent and are not coupled to any other protons, resulting in a sharp singlet. Their chemical shift is in the typical range for N-methyl groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is generally not observed, leading to simpler spectra where each unique carbon atom gives a single peak in a proton-decoupled spectrum.[6][7]

Carbon Predicted Chemical Shift (δ, ppm) Notes
C=O (C²)158 - 162The carbonyl carbon of the urea is the most deshielded carbon due to the strong electron-withdrawing effect of the oxygen atom.
-CH₂- (C⁴)38 - 42This carbon is attached to the urea nitrogen and is deshielded.
-CH₂- (C⁵)26 - 30This carbon is in a more standard alkyl environment.
-CH₂- (C⁶)56 - 60This carbon is attached to the dimethylamino nitrogen, which causes a significant downfield shift.
(CH₃)₂N- (C⁸, C⁹)44 - 48The two methyl carbons are equivalent.

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon (C²): The carbonyl carbon of a urea typically resonates in the range of 155-165 ppm, which is significantly downfield due to the double bond to the highly electronegative oxygen atom.

  • Alkyl Chain Carbons (C⁴, C⁵, C⁶):

    • C⁴: The proximity to the urea nitrogen causes a downfield shift.

    • C⁵: This carbon is the most shielded of the propyl chain carbons.

    • C⁶: The direct attachment to the dimethylamino nitrogen results in a substantial deshielding effect.

  • Dimethylamino Carbons (C⁸, C⁹): These carbons are in a typical range for N-alkyl groups.

Experimental Considerations

The quality of NMR spectra is highly dependent on proper sample preparation and the choice of experimental parameters.

Sample Preparation Protocol
  • Weighing the Sample: For a standard ¹H NMR spectrum, weigh 5-25 mg of 3-(Dimethylamino)propylurea. For a ¹³C NMR spectrum, a larger amount, typically 50-100 mg, is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][8]

  • Solvent Selection: Choose an appropriate deuterated solvent. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O). The choice of solvent can significantly affect the chemical shifts of exchangeable protons (NH).[4]

    • CDCl₃: A common, non-polar solvent. NH protons may show moderate broadening.

    • DMSO-d₆: A polar, aprotic solvent that is excellent for observing NH protons as it slows down the rate of exchange, often resulting in sharper signals and observable coupling.[3]

    • D₂O: A protic solvent that will cause the NH protons to exchange with deuterium, leading to their disappearance from the ¹H NMR spectrum. This can be a useful diagnostic experiment.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[9][10] Gentle vortexing or warming may be necessary to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][8]

  • Referencing: The spectrum will be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Solvent Signal insert->lock shim Shim for Field Homogeneity lock->shim acquire Acquire Spectrum (¹H or ¹³C) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate and Reference baseline->integrate

Caption: A typical workflow for NMR sample preparation and data acquisition.

Impact of Solvent Choice on Spectral Features

The choice of solvent is a critical experimental parameter, primarily due to its influence on exchangeable protons.

  • In aprotic solvents like CDCl₃ and DMSO-d₆, hydrogen bonding between solute molecules can occur, and the rate of proton exchange is generally slower than in protic solvents. This can lead to broader signals for the NH protons, but coupling to adjacent CH protons may be observable, especially at lower temperatures.

  • In protic solvents like D₂O or CD₃OD, the NH protons will rapidly exchange with the deuterium atoms of the solvent. This has two main consequences:

    • The signals for the NH protons will disappear from the ¹H NMR spectrum.

    • Any coupling between the NH protons and adjacent CH protons will be lost, simplifying the multiplicity of the CH signals. For example, the C⁴H₂ signal would likely appear as a triplet due to coupling only with the C⁵H₂ protons.

Spectral Interpretation and Structural Verification

A comprehensive analysis of both the ¹H and ¹³C NMR spectra is essential for unambiguous structure verification.

  • ¹H NMR Interpretation: The integration of the signals should correspond to the number of protons in each unique environment (2:1:2:2:2:6). The splitting patterns (multiplicities) provide connectivity information, confirming the arrangement of the propyl chain. A D₂O exchange experiment would confirm the assignment of the NH protons.

  • ¹³C NMR Interpretation: The number of signals (five in this case) should match the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon, with the carbonyl carbon being the most deshielded.

  • Two-Dimensional (2D) NMR: For definitive assignments, especially in more complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

    • COSY: Would show correlations between coupled protons (e.g., N³H and C⁴H₂, C⁴H₂ and C⁵H₂, C⁵H₂ and C⁶H₂).

    • HSQC: Would correlate each proton signal with the signal of the carbon to which it is directly attached.

    • HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the connectivity of the entire molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-(Dimethylamino)propylurea. By understanding the principles of chemical shifts, coupling constants, and the effects of experimental conditions, researchers can effectively utilize NMR spectroscopy to confirm the structure and purity of this compound. The provided protocols and interpretation guidelines serve as a valuable resource for scientists and professionals in the field of chemical and pharmaceutical analysis.

References

  • ResearchGate. How to Prepare Samples for NMR. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]

  • Chemistry Steps. NMR Spectroscopy – An Easy Introduction. Available at: [Link]

  • University of Wisconsin-Madison. Small molecule NMR sample preparation. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Compound Interest. A Guide to Proton Nuclear Magnetic Resonance (NMR). Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Chemical Shift Effects of OH Protons. Available at: [Link]

  • ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. Available at: [Link]

  • University of Bath. H NMR Spectroscopy. Available at: [Link]

  • ResearchGate. Effect of solvent nature on the position of signals of NH protons. Available at: [Link]

  • PubChem. N,N-Dimethylpropylamine. Available at: [Link]

  • UNN. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -. Available at: [Link]

  • SciSpace. Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. Available at: [Link]

  • National Center for Biotechnology Information. Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Available at: [Link]

  • SpectraBase. 1-[3-(dimethylamino)propyl]-3-ethylurea. Available at: [Link]

  • eScholarship, University of California. 1H NMR Relaxation in Urea. Available at: [Link]

  • Nature. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available at: [Link]

  • SpectraBase. 2-Propanamine, N-(2,2-dimethylpropylidene)-2-methyl- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. Available at: [Link]

  • National Center for Biotechnology Information. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available at: [Link]

  • Metabolites. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

  • ACD/Labs. NMR Prediction. Available at: [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?. Available at: [Link]

  • Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • NMRdb.org. Predict 1H proton NMR spectra. Available at: [Link]

  • NIST WebBook. N,N-Dimethyl-1-propanamine. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Available at: [Link]

  • Organic Letters. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • PROSPRE. 1H NMR Predictor. Available at: [Link]

  • NIST WebBook. N,N-Dimethyl-1-propanamine. Available at: [Link]

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Foundational

Reactive Pathways of 3-(Dimethylamino)propylurea in Amine-Catalyzed Reactions: A Paradigm Shift in Low-VOC Polyurethane Synthesis

Executive Summary The polyurethane (PU) industry is undergoing a fundamental chemical shift driven by stringent environmental regulations targeting Volatile Organic Compounds (VOCs). Traditional tertiary amine catalysts,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The polyurethane (PU) industry is undergoing a fundamental chemical shift driven by stringent environmental regulations targeting Volatile Organic Compounds (VOCs). Traditional tertiary amine catalysts, while highly effective at controlling the delicate balance between gelling and blowing reactions, remain physically trapped within the cured foam matrix. Over time, these volatile molecules migrate to the surface, causing severe automotive windshield fogging and emitting a characteristic "amine sting" odor.

To resolve this, polymer scientists have engineered reactive amine catalysts . Among the most effective is 3-(Dimethylamino)propylurea (DMAPU, CAS: 31506-43-1) . This in-depth technical guide explores the dual-functional reactive pathways of DMAPU, detailing how its unique molecular architecture provides uncompromised catalytic efficiency while achieving zero-emission standards through covalent matrix immobilization.

Chemical Architecture & Mechanistic Causality

The efficacy of DMAPU lies in its bifunctional molecular design, which separates the catalytic engine from the immobilization anchor.

  • The Catalytic Engine (Tertiary Amine): The dimethylamino group ( −N(CH3​)2​ ) acts as a potent Lewis base. It activates the isocyanate carbon, facilitating nucleophilic attack by water (the blowing reaction to generate CO2​ ) and polyols (the gelling reaction to form urethane linkages).

  • The Immobilization Anchor (Urea Group): The urea moiety ( −NH−CO−NH2​ ) contains active hydrogens. Unlike primary aliphatic amines or hydroxyl groups—which react too rapidly and prematurely terminate polymer chain growth—the urea group exhibits delayed reactivity. This moderated nucleophilicity is a critical feature: it allows the catalyst to remain mobile during the early stages of foam expansion, only locking into the matrix as exothermic heat builds up 1.

G DMAPU 3-(Dimethylamino)propylurea (DMAPU) TertAmine Tertiary Amine Group (-N(CH3)2) DMAPU->TertAmine UreaGroup Urea Group (-NH-CO-NH2) DMAPU->UreaGroup Catalysis Catalytic Cycle (Blowing & Gelling) TertAmine->Catalysis Lewis Base Activation Immobilization Covalent Immobilization (Zero VOC) UreaGroup->Immobilization Nucleophilic Attack on -NCO Catalysis->Immobilization Matrix Solidification

Fig 1: Dual-functional mechanism of DMAPU in polyurethane synthesis.

Reaction Kinetics & Pathway Analysis

The integration of DMAPU into the polyurethane backbone is not instantaneous; it is a thermally triggered kinetic pathway. During the initial mixing of polyol and isocyanate, the temperature is ambient. The tertiary amine drives the rapid formation of urethane and urea bonds.

As the polymerization proceeds, the reaction exotherm frequently pushes the internal foam temperature above 100°C. This thermal energy overcomes the activation barrier required for the urea group of DMAPU to react with residual isocyanate ( −NCO ) groups. The primary amine of the urea moiety attacks the isocyanate carbon, forming a highly stable biuret linkage ( R−NH−CO−NH−CO−NH−R′ ).

This specific covalent bond is thermally stable up to 120°C and highly resistant to hydrolytic degradation, ensuring that the catalyst cannot leach out even under extreme environmental conditions of heat and humidity 2.

G NCO Isocyanate (-NCO) Complex Transition Complex NCO->Complex DMAPU DMAPU (Urea Moiety) DMAPU->Complex Biuret Biuret Linkage (Immobilized Catalyst) Complex->Biuret Exothermic Heat (>100°C)

Fig 2: Kinetic pathway of DMAPU reacting with isocyanate to form a biuret linkage.

Experimental Protocol: Synthesis & Validation of Non-Emissive PU Foams

To prove the efficacy of DMAPU, researchers must employ a self-validating experimental protocol. The following workflow utilizes a stoichiometric excess of isocyanate (Index 105) to ensure all reactive DMAPU sites are consumed, followed by rigorous thermal desorption testing to validate the absence of unreacted catalyst 3.

Step-by-Step Methodology
  • Pre-blending (The B-Side): Combine 100 parts polyether polyol, 3.0 parts deionized water, 1.0 part silicone surfactant, and 1.2 parts DMAPU in a temperature-controlled mixing vessel.

    • Causality: Water acts as the chemical blowing agent. The surfactant stabilizes the expanding cells. DMAPU is added here because it is highly soluble in polyol and water, ensuring homogeneous distribution before the isocyanate is introduced.

  • Homogenization: Mix the B-Side components at 3000 RPM for 15 seconds using a high-shear impeller.

    • Causality: High shear prevents localized concentration gradients of the catalyst, which would otherwise cause irregular cell structures (e.g., basal collapse or shrinkage).

  • Polymerization: Rapidly inject Polymeric MDI (Isocyanate Index 105) into the vortex and mix for exactly 5 seconds.

    • Causality: An Isocyanate Index of 105 provides a 5% stoichiometric excess of −NCO groups. This guarantees that after the polyol and water are consumed, sufficient isocyanate remains to react with the urea group of DMAPU, self-validating the immobilization theory.

  • Curing: Pour the reacting mixture into a 40°C pre-heated aluminum mold. Allow 5 minutes for demolding, followed by a 24-hour ambient post-cure.

    • Causality: The pre-heated mold simulates industrial automotive seating production, ensuring the exotherm reaches the critical >100°C threshold required for biuret linkage formation.

  • Validation (VDA 278 Protocol): Extract a 30 mg core sample from the cured foam. Subject the sample to thermal desorption at 90°C for 30 minutes to quantify VOCs, and subsequently at 120°C for 60 minutes to quantify FOG (condensable emissions). Analyze the desorbed gases via GC-MS.

    • Causality: VDA 278 is the automotive industry's gold standard. If DMAPU is successfully covalently bonded, the GC-MS chromatogram will show zero peaks corresponding to the molecular weight of DMAPU (145.2 g/mol ).

G Formulation 1. Formulation (Polyol + DMAPU + NCO) Mixing 2. High-Shear Mixing (3000 rpm, 15s) Formulation->Mixing Curing 3. Matrix Curing (24h, 23°C) Mixing->Curing ThermalDesorption 4. Thermal Desorption (VDA 278 Protocol) Curing->ThermalDesorption GCMS 5. GC-MS Analysis (VOC & FOG Quantification) ThermalDesorption->GCMS

Fig 3: Standardized experimental workflow for validating non-emissive PU foams.

Quantitative Data & Comparative Analysis

The transition from traditional fugitive catalysts to reactive catalysts like DMAPU yields dramatic improvements in emission profiles without sacrificing polymerization efficiency 4. The table below summarizes the quantitative performance of DMAPU against industry-standard non-reactive catalysts.

Catalyst TypeChemical NameVOC Emission (VDA 278)FOG Emission (VDA 278)Conversion EfficiencyMatrix Immobilization
DMAPU 3-(Dimethylamino)propylurea< 10 μg/g < 5 μg/g > 95% Yes (Covalent Biuret)
DMCHA N,N-Dimethylcyclohexylamine> 500 μg/g> 200 μg/g> 95%No (Physical Trapping)
TEDA Triethylenediamine> 300 μg/g> 150 μg/g> 98%No (Physical Trapping)

Data Interpretation: While TEDA offers a marginally higher initial conversion efficiency due to its unhindered bicyclic structure, it fails catastrophically in emission testing. DMAPU maintains an excellent >95% conversion rate while virtually eliminating VOC and FOG emissions, proving its superiority for interior applications.

Conclusion

The utilization of 3-(Dimethylamino)propylurea represents a masterclass in rational chemical design. By coupling a highly active tertiary amine with a delayed-reactivity urea group, formulators can achieve the rapid curing times required by modern manufacturing while completely eliminating the environmental and sensory drawbacks of volatile amines. As global regulations on indoor air quality and automotive emissions tighten, mastering the reactive pathways of DMAPU is no longer optional for polymer scientists—it is an industry imperative.

References

  • Permanently Reprocessable Highly Cross-Linked Thiourethane Networks Derived from Isocyanate-Reactive Amine Catalyst Source: ACS Applied Polymer Materials URL
  • Low Emissions Polyurethane Foam Made with Isocyanate Reactive Amine Catalyst (US20160075817A1)
  • Automotive & Bedding Compliance: The Definitive Guide To Non-Emissive Catalysts For Low-VOC Foams Source: Mingxu Chemicals URL
  • Zero Emission Polyurethane Catalyst Source: Tosoh Corporation URL

Sources

Protocols & Analytical Methods

Method

The Strategic Role of 3-(Dimethylamino)propylurea in Pharmaceutical Intermediate Formulation: A Technical Guide

Introduction: Unveiling the Potential of a Versatile Building Block In the intricate landscape of pharmaceutical synthesis, the selection of appropriate intermediates is paramount to achieving efficient, scalable, and hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the intricate landscape of pharmaceutical synthesis, the selection of appropriate intermediates is paramount to achieving efficient, scalable, and high-purity production of active pharmaceutical ingredients (APIs). 3-(Dimethylamino)propylurea, a seemingly simple yet functionally rich molecule, represents a class of unsymmetrical ureas that hold significant, often underexplored, potential in drug development. Its unique combination of a terminal tertiary amine and a reactive urea moiety provides a versatile scaffold for the construction of complex molecular architectures.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, properties, and strategic application of 3-(Dimethylamino)propylurea in pharmaceutical intermediate formulation. By elucidating the causality behind its reactivity and providing detailed protocols, this document aims to empower scientists to leverage the full potential of this valuable chemical entity.

Physicochemical Properties and Structural Rationale

3-(Dimethylamino)propylurea (CAS No: 31506-43-1) is a colorless to pale yellow liquid with a molecular formula of C₆H₁₅N₃O.[1] Its structure is characterized by a propyl chain linking a basic dimethylamino group and a polar urea functional group. This distinct arrangement of functional groups is the cornerstone of its utility in pharmaceutical synthesis.

PropertyValueSource
Molecular FormulaC₆H₁₅N₃O[1]
Molecular Weight145.20 g/mol [1]
Boiling Point224.4 °C at 760 mmHg[1]
Density1.005 g/cm³[1]
Flash Point89.5 °C[1]

The tertiary amine group imparts basicity to the molecule, allowing it to act as a proton scavenger or a nucleophilic catalyst in various reactions. The urea functional group, with its capacity for hydrogen bonding and as a precursor for further chemical transformations, is a well-established pharmacophore in numerous approved drugs.[2] The presence of both moieties in a single molecule offers a unique handle for medicinal chemists to introduce the valuable 3-(dimethylamino)propyl side chain into target molecules.

The Significance of the 3-(Dimethylamino)propyl Moiety in Pharmaceuticals

The 3-(dimethylamino)propyl group is a common structural feature in a variety of APIs, particularly those targeting the central nervous system. Its presence is often crucial for the drug's pharmacological activity, influencing properties such as receptor binding, solubility, and bioavailability. A prime example is the class of tricyclic antidepressants (TCAs), where this side chain is a hallmark of their chemical structure and essential for their therapeutic effect.[3][4]

A notable example is Amitriptyline , a widely prescribed TCA. The synthesis of Amitriptyline often involves the introduction of the 3-(dimethylamino)propyl side chain via a Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, or through the alkylation of a precursor with 3-(dimethylamino)propyl chloride hydrochloride.[5] This underscores the industrial relevance of precursors that can efficiently deliver this critical functional group.

dot graph "Amitriptyline_Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Dibenzosuberone" [fillcolor="#FBBC05"]; "Grignard_Reagent" [label="3-(Dimethylamino)propyl\nmagnesium chloride"]; "Intermediate_Alcohol"; "Amitriptyline" [fillcolor="#34A853"];

"Dibenzosuberone" -> "Intermediate_Alcohol" [label="Grignard Reaction"]; "Grignard_Reagent" -> "Intermediate_Alcohol"; "Intermediate_Alcohol" -> "Amitriptyline" [label="Dehydration (H+)"]; } caption: "General synthetic route for Amitriptyline highlighting the introduction of the 3-(dimethylamino)propyl moiety."

Synthetic Pathways to 3-(Dimethylamino)propylurea

The synthesis of unsymmetrical ureas like 3-(Dimethylamino)propylurea can be approached through several established methodologies in organic chemistry. The choice of a specific route often depends on the availability of starting materials, desired purity, and scalability.

One of the most common methods for preparing unsymmetrical ureas is the reaction of an amine with an isocyanate.[2] In the context of 3-(Dimethylamino)propylurea, this would involve the reaction of 3-(dimethylamino)propylamine with a source of the isocyanate group.

dot graph "Unsymmetrical_Urea_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"Amine" [label="3-(Dimethylamino)propylamine"]; "Isocyanate_Source" [label="Isocyanate or\nIsocyanate Precursor"]; "Unsymmetrical_Urea" [label="3-(Dimethylamino)propylurea", fillcolor="#34A853"];

"Amine" -> "Unsymmetrical_Urea"; "Isocyanate_Source" -> "Unsymmetrical_Urea"; } caption: "General reaction for the synthesis of an unsymmetrical urea."

Protocol 1: Synthesis of 3-(Dimethylamino)propylurea from 3-(Dimethylamino)propylamine and Urea

This protocol is adapted from general procedures for the synthesis of substituted ureas and offers a straightforward approach using readily available starting materials.

Materials:

  • 3-(Dimethylamino)propylamine

  • Urea

  • Anhydrous Toluene

  • Nitrogen gas supply

  • Heating mantle with temperature control

  • Condenser and distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-(dimethylamino)propylamine (1.0 equivalent) and urea (0.5 equivalents) to anhydrous toluene.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 10-15 minutes to create an inert atmosphere.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials. The reaction typically proceeds with the evolution of ammonia gas.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, being more polar than the starting materials, may precipitate.

  • Purification: The crude product can be purified by filtration if it precipitates, or by removing the solvent under reduced pressure followed by vacuum distillation or column chromatography to yield pure 3-(Dimethylamino)propylurea.

Causality of Experimental Choices:

  • Excess Amine: Using an excess of the amine helps to drive the reaction to completion and minimize the formation of the symmetrical 1,3-bis(3-dimethylamino)propyl)urea.

  • Inert Atmosphere: The nitrogen atmosphere prevents potential side reactions, such as oxidation of the amine at elevated temperatures.

  • Reflux Conditions: The elevated temperature is necessary to facilitate the reaction between the amine and urea, which involves the displacement of ammonia.

Application of 3-(Dimethylamino)propylurea as a Pharmaceutical Intermediate

While direct, large-scale industrial applications of 3-(Dimethylamino)propylurea in the synthesis of specific blockbuster drugs are not extensively documented in publicly available literature, its potential as a strategic intermediate is significant. Its bifunctional nature allows it to act as a versatile building block in several key transformations.

Role in the Synthesis of Urea-Containing APIs

The urea moiety is a key structural feature in numerous pharmaceuticals due to its ability to form strong hydrogen bonds with biological targets.[2] 3-(Dimethylamino)propylurea can serve as a precursor to introduce this pharmacophore along with the beneficial 3-(dimethylamino)propyl side chain.

Potential Reaction Pathway:

3-(Dimethylamino)propylurea can be envisioned to react with various electrophiles at the unsubstituted nitrogen of the urea group, leading to the formation of more complex, unsymmetrical ureas that are key intermediates in drug synthesis.

dot graph "Intermediate_Application" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"DMAPU" [label="3-(Dimethylamino)propylurea"]; "Electrophile" [label="Electrophile (R-X)"]; "API_Intermediate" [label="Substituted Urea\n(API Intermediate)", fillcolor="#FBBC05"]; "API" [fillcolor="#34A853"];

"DMAPU" -> "API_Intermediate"; "Electrophile" -> "API_Intermediate"; "API_Intermediate" -> "API" [label="Further\nTransformations"]; } caption: "Potential application of 3-(Dimethylamino)propylurea as a pharmaceutical intermediate."

Protocol 2: Conceptual Protocol for N-Alkylation of 3-(Dimethylamino)propylurea

This conceptual protocol illustrates how 3-(Dimethylamino)propylurea could be utilized in a subsequent synthetic step to build a more complex intermediate.

Materials:

  • 3-(Dimethylamino)propylurea

  • An appropriate alkylating agent (e.g., a benzyl bromide or other reactive halide)

  • A suitable base (e.g., sodium hydride or potassium carbonate)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 3-(Dimethylamino)propylurea (1.0 equivalent) in the anhydrous solvent.

  • Deprotonation: Add the base (1.1 equivalents) portion-wise at 0 °C to deprotonate the urea nitrogen.

  • Alkylation: Slowly add the alkylating agent (1.0 equivalent) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Trustworthiness and Self-Validation:

The success of this protocol relies on the careful control of anhydrous conditions, as the base used (e.g., NaH) is highly reactive with water. The progress of the reaction should be meticulously monitored to ensure complete conversion and to identify any potential side products. The final product should be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

Conclusion and Future Perspectives

3-(Dimethylamino)propylurea represents a valuable, yet perhaps underutilized, intermediate in the pharmaceutical industry. Its unique combination of a basic tertiary amine and a versatile urea functional group provides a powerful tool for the synthesis of complex APIs. While its direct application in large-scale manufacturing may not be as prominent as some of its chemical cousins, its potential as a strategic building block in the development of novel therapeutics, particularly in the realm of CNS-active agents, is undeniable.

The protocols and insights provided in this guide are intended to serve as a foundation for further exploration and application of this interesting molecule. As the demand for more efficient and innovative synthetic routes in drug discovery continues to grow, the strategic use of multifunctional intermediates like 3-(Dimethylamino)propylurea will undoubtedly play an increasingly important role.

References

  • 3-(dimethylamino)propylurea. PubChem. Available at: [Link].

  • 3-(Dimethylamino)propyl chloride hydrochloride (CAS No: 5407-04-5) API Intermediate Manufacturers. apicule. Available at: [Link].

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. Available at: [Link].

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. National Institutes of Health. Available at: [Link].

  • Tricyclic antidepressant. Wikipedia. Available at: [Link].

  • Tricyclic antidepressants and tetracyclic antidepressants. Mayo Clinic. Available at: [Link].

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Application

Application Note: Preparation and Formulation of 3-(Dimethylamino)propylurea Aqueous Solutions

Executive Summary 3-(Dimethylamino)propylurea (DMAPU, CAS: 31506-43-1) is a versatile aliphatic urea derivative characterized by its terminal tertiary amine and urea functionalities[1]. It serves as a critical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Dimethylamino)propylurea (DMAPU, CAS: 31506-43-1) is a versatile aliphatic urea derivative characterized by its terminal tertiary amine and urea functionalities[1]. It serves as a critical intermediate in pharmaceutical synthesis, a specialized catalyst in polyurethane foam production, and a buffering agent in complex biological assays[2][3]. Because DMAPU is highly hygroscopic and its applications often require liquid dosing, preparing it as a stable aqueous solution is the industry standard.

This guide provides a comprehensive, self-validating protocol for the de novo synthesis of DMAPU from 3-Dimethylaminopropylamine (DMAPA) and Urea, followed by its purification and formulation into a standardized aqueous solution.

Mechanistic Principles & Reaction Pathways

The synthesis of DMAPU relies on a thermally driven nucleophilic acyl substitution[3]. Rather than reacting directly, urea must first undergo thermal decomposition at temperatures exceeding 120 °C to yield isocyanic acid (HNCO) and ammonia gas. The highly nucleophilic primary amine of DMAPA then attacks the electrophilic carbon of the isocyanic acid intermediate.

Causality & Selectivity: DMAPA contains both a primary and a tertiary amine. The primary amine is significantly less sterically hindered and more nucleophilic, ensuring absolute regioselectivity. The continuous removal of ammonia gas drives the reaction forward via Le Chatelier’s principle.

Mechanism Urea Urea (Thermal Decomposition) Isocyanic Isocyanic Acid (HNCO) + NH3 Urea->Isocyanic >120°C Intermediate Nucleophilic Attack Isocyanic->Intermediate DMAPA DMAPA (Primary Amine) DMAPA->Intermediate Product 3-(Dimethylamino)propylurea (DMAPU) Intermediate->Product Tautomerization

Fig 1. Reaction mechanism for DMAPU synthesis via an isocyanic acid intermediate.

Physicochemical Profiling

Before initiating the protocol, it is critical to understand the physical parameters of the target molecule to validate the downstream purification steps.

Table 1: Physicochemical Parameters of 3-(Dimethylamino)propylurea

ParameterValueCausality / Experimental Relevance
CAS Number 31506-43-1Unique identifier for safety and regulatory tracking[1].
Molecular Weight 145.20 g/mol Required for precise stoichiometric calculations[4].
Boiling Point 224.4 ± 32.0 °CHigh BP allows for the selective vacuum distillation of unreacted DMAPA (BP 133 °C)[4].
Density 1.005 g/cm³Relevant for volumetric dosing of the neat liquid/melt[3].
Flash Point 89.5 ± 25.1 °CDictates safety protocols; requires inert atmosphere (N2) during synthesis[4].
Aqueous Solubility ~45 g/L (Baseline at 25°C)Highly soluble; enables the preparation of high-concentration aqueous stock solutions[1].

Step-by-Step Experimental Protocol

The following methodology represents a self-validating system. In-process controls (IPCs) are embedded within the steps to ensure the operator can verify the success of the reaction before proceeding to formulation.

Phase 1: Neat Amidation Reaction

Note: This reaction is performed neat (solvent-free) to maximize atom economy and simplify purification.

  • Reagent Charging: To a 1 L three-neck round-bottom flask equipped with an overhead stirrer, a reflux condenser, and a gas outlet connected to an acidic scrubber, add 60.06 g (1.00 mol) of Urea (CAS: 57-13-6)[3].

  • Amine Addition: Add 107.28 g (1.05 mol) of 3-Dimethylaminopropylamine (DMAPA, CAS: 109-55-7)[3].

    • Causality: A 5 mol% excess of DMAPA is critical. It ensures complete consumption of urea, preventing the unreacted urea from self-condensing into biuret or reacting with the product to form the symmetric impurity 1,3-bis(3-dimethylaminopropyl)urea (CAS: 52338-87-1)[5].

  • Inert Atmosphere: Purge the system with Nitrogen gas for 15 minutes.

    • Causality: The tertiary amine is susceptible to oxidation at high temperatures, which would result in N-oxide impurities and severe discoloration of the product.

  • Thermal Activation: Heat the mixture gradually to 120 °C. The urea will melt and dissolve into the DMAPA.

  • Reaction Maturation: Increase the temperature to 135 °C. Maintain this temperature for 4 to 6 hours.

    • In-Process Control (IPC): Monitor the gas scrubber. The reaction is driven by the evolution of ammonia gas. The reaction is deemed complete when ammonia bubbling ceases.

Phase 2: Isolation and Purification
  • Cooling: Once ammonia evolution stops, cool the reactor to 100 °C.

  • Vacuum Distillation: Replace the reflux condenser with a short-path distillation head. Apply vacuum (approx. 50 mmHg) while maintaining the temperature at 100 °C.

    • Causality: Unreacted DMAPA has a boiling point of 133 °C at atmospheric pressure and will easily distill off under vacuum. DMAPU (BP 224.4 °C) will remain in the reactor as a pure, viscous melt[4].

Phase 3: Preparation of Aqueous Solutions
  • Temperature Adjustment: Allow the purified DMAPU melt to cool to 60 °C. Do not let it cool to room temperature, as it may solidify and become difficult to dissolve uniformly.

  • Aqueous Quenching: Slowly add HPLC-grade water under vigorous stirring to achieve the target concentration (e.g., for a 50% w/w solution, add a mass of water equal to the theoretical yield of DMAPU, approx. 145 g).

  • pH Profiling: Measure the pH of the resulting solution. Due to the tertiary amine group, the solution will be inherently basic.

    • Formulation Note: If the solution is intended for physiological assays, titrate carefully with 1M HCl to a pH of 7.4.

Workflow Step1 1. Reagent Charging DMAPA (1.05 eq) + Urea (1.0 eq) Step2 2. Thermal Activation 120-140°C under N2 atmosphere Step1->Step2 Step3 3. Byproduct Removal Venting of NH3 gas Step2->Step3 Step4 4. Vacuum Distillation Removal of excess DMAPA (50 mmHg, 100°C) Step3->Step4 Step5 5. Aqueous Formulation Dissolution in HPLC-grade H2O Step4->Step5 Step6 6. Quality Control pH Adjustment & HPLC/NMR Validation Step5->Step6

Fig 2. Experimental workflow for the synthesis, purification, and formulation of DMAPU.

Analytical Validation & Quality Control

To ensure the trustworthiness of the final aqueous formulation, the following Quality Control (QC) battery must be executed:

  • HPLC Analysis: Run an aliquot of the aqueous solution through a C18 reverse-phase column using a water/acetonitrile gradient containing 0.1% TFA. Confirm the absence of the DMAPA precursor (which elutes earlier due to lower molecular weight) and the symmetric bis-urea impurity (which elutes later due to higher hydrophobicity).

  • 1H-NMR (D2O): Lyophilize a 1 mL sample and reconstitute in D2O. Key diagnostic peaks:

    • Singlet at ~2.2 ppm integrating to 6 protons (N,N-dimethyl group).

    • Multiplets between 1.5 - 3.2 ppm corresponding to the propyl chain.

  • Karl Fischer Titration: If exact molarity is required for downstream drug development applications, determine the exact water content of the formulated solution to calculate the precise active pharmaceutical ingredient (API) concentration.

References

  • Title : CAS No.31506-43-1,Urea, 3-(dimethylamino)propyl | Source : LookChem | URL :[Link]

  • Title : 3-(dimethylamino)propylurea | CAS#:31506-43-1 | Source : ChemSrc | URL :[Link]

  • Title : 1,3-bis(3-dimethylamino)propyl)urea | CAS#:52338-87-1 | Source : ChemSrc | URL :[Link]

Sources

Method

Application Notes and Protocols for the Use of 3-(Dimethylamino)propylurea as a Ligand in Transition Metal Complexes

Introduction: Unveiling the Potential of Amino-Functionalized Ureas in Coordination Chemistry For researchers, scientists, and drug development professionals, the quest for novel ligands to modulate the properties of tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of Amino-Functionalized Ureas in Coordination Chemistry

For researchers, scientists, and drug development professionals, the quest for novel ligands to modulate the properties of transition metal complexes is a continuous endeavor. Urea and its derivatives have emerged as a versatile class of ligands, owing to their diverse coordination modes and their ability to participate in hydrogen bonding. The introduction of additional functional groups to the urea scaffold can further tune the electronic and steric properties of the resulting metal complexes, opening new avenues for applications in catalysis, materials science, and medicinal chemistry.

This guide focuses on the promising, yet underexplored, ligand 3-(Dimethylamino)propylurea . This molecule is of particular interest due to its hybrid design, incorporating both a urea moiety for metal coordination and a tertiary amine group. This unique combination offers the potential for bidentate chelation, forming a stable six-membered ring with a metal center. Such chelation can enhance the stability and influence the reactivity of the resulting complex. The tertiary amine also provides a site for potential protonation or further functionalization, adding another layer of control over the complex's properties.

While direct literature on the coordination chemistry of 3-(Dimethylamino)propylurea is limited, this document provides a comprehensive guide based on established principles of urea-metal complex chemistry and protocols for analogous systems. We will detail the synthesis of the ligand itself, a generalizable protocol for the synthesis of its transition metal complexes, and the key characterization techniques required to elucidate their structure and properties.

Part 1: Synthesis of the Ligand - 3-(Dimethylamino)propylurea

A reliable source of the ligand is paramount for any study. While various synthetic routes to substituted ureas exist, a common and effective method involves the reaction of an amine with a source of the carbamoyl group. The following protocol is adapted from established methods for the synthesis of related N-substituted ureas.

Protocol 1: Synthesis of 3-(Dimethylamino)propylurea

This protocol details the synthesis of 3-(Dimethylamino)propylurea from 3-(dimethylamino)-1-propanamine and urea. The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of urea, with the elimination of ammonia.

Materials:

  • 3-(Dimethylamino)-1-propanamine

  • Urea

  • Toluene (or other suitable high-boiling, inert solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-(dimethylamino)-1-propanamine (1.0 molar equivalent) and urea (1.0-1.2 molar equivalents).

  • Solvent Addition: Add a sufficient volume of toluene to dissolve the reactants upon heating. The use of a solvent facilitates heat transfer and can help in the removal of ammonia byproduct.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ammonia evolution. The reaction time can vary from several hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any unreacted urea or solid byproducts.

    • Transfer the filtrate to a separatory funnel and wash with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

    • The crude 3-(Dimethylamino)propylurea can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., a mixture of a polar and non-polar solvent).

Causality Behind Experimental Choices:

  • Excess Urea: A slight excess of urea can be used to drive the reaction to completion.

  • Reflux Conditions: The high temperature is necessary to overcome the activation energy of the reaction and to drive off the ammonia byproduct, shifting the equilibrium towards the product.

  • Inert Solvent: Toluene is a common choice as it is relatively non-polar and has a high boiling point, allowing for the necessary reaction temperature to be reached. It is also inert under the reaction conditions.

Characterization:

The identity and purity of the synthesized 3-(Dimethylamino)propylurea should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H, C=O, C-N).

  • Mass Spectrometry (MS): To determine the molecular weight.

Part 2: Synthesis of Transition Metal Complexes

The following is a general protocol for the synthesis of transition metal complexes with 3-(Dimethylamino)propylurea. This protocol is designed to be adaptable for a variety of transition metal salts and solvent systems. Optimization of the reaction conditions (e.g., stoichiometry, temperature, reaction time) will be necessary for each specific metal-ligand combination.

Protocol 2: General Synthesis of M(II)-[3-(Dimethylamino)propylurea] Complexes

This protocol describes the reaction of a transition metal(II) salt with 3-(Dimethylamino)propylurea in a suitable solvent.

Materials:

  • 3-(Dimethylamino)propylurea (synthesized as per Protocol 1)

  • A transition metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Pd(OAc)₂, CoCl₂)

  • Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane)

  • Inert gas atmosphere (e.g., nitrogen or argon), if required for air-sensitive complexes

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Ligand Solution: Dissolve 3-(Dimethylamino)propylurea (typically 2.0-3.0 molar equivalents) in the chosen anhydrous solvent in a Schlenk flask or a round-bottom flask under an inert atmosphere if necessary.

  • Metal Salt Solution: In a separate flask, dissolve the transition metal(II) salt (1.0 molar equivalent) in the same anhydrous solvent. Gentle heating may be required to facilitate dissolution.

  • Complexation Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature. The addition is often done dropwise to control the reaction and to promote the formation of well-defined crystals.

  • Reaction and Precipitation: Upon mixing, a color change or the formation of a precipitate may be observed. Continue stirring the reaction mixture at room temperature or with gentle heating for a period of 1 to 24 hours. The optimal reaction time should be determined empirically.

  • Isolation of the Complex:

    • If a precipitate has formed, collect the solid product by filtration. Wash the solid with a small amount of the cold solvent to remove any unreacted starting materials, followed by a wash with a non-polar solvent (e.g., diethyl ether or pentane) to aid in drying.

    • If no precipitate forms, the complex may be induced to crystallize by slow evaporation of the solvent, by the addition of a less polar co-solvent (vapor diffusion), or by cooling the solution.

  • Drying: Dry the isolated complex under vacuum.

Causality Behind Experimental Choices:

  • Stoichiometry: A molar excess of the ligand is often used to ensure complete coordination to the metal center and to prevent the formation of polymeric species.

  • Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the coordination of water molecules to the metal center, which could compete with the desired ligand.

  • Inert Atmosphere: For transition metals in low oxidation states or for ligands that are susceptible to oxidation, an inert atmosphere is necessary to prevent unwanted side reactions.

Part 3: Characterization of the Metal Complexes

Thorough characterization is essential to confirm the formation of the desired complex and to understand its properties.

Key Characterization Techniques:
TechniqueInformation Obtained
Infrared (IR) Spectroscopy Elucidation of the ligand's coordination mode. A decrease in the C=O stretching frequency (typically around 1650 cm⁻¹) and an increase in the C-N stretching frequency upon complexation are indicative of coordination through the urea oxygen atom.
UV-Visible (UV-Vis) Spectroscopy Information about the electronic transitions within the complex, which can help to determine the coordination geometry around the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes, NMR can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can be observed.
Elemental Analysis Determination of the elemental composition (C, H, N) of the complex to confirm its stoichiometry.
X-ray Crystallography Provides unambiguous determination of the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry of the metal center.
Magnetic Susceptibility Measurements For paramagnetic complexes, this technique helps to determine the number of unpaired electrons and provides insight into the electronic structure of the metal center.

Part 4: Potential Applications and Future Directions

The unique structural features of 3-(Dimethylamino)propylurea suggest that its transition metal complexes could find applications in several areas:

  • Homogeneous Catalysis: The presence of both a urea and an amine donor could lead to complexes with interesting catalytic activities, for example, in cross-coupling reactions or oxidation catalysis.

  • Bioinorganic Chemistry and Drug Development: Transition metal complexes are known to possess a wide range of biological activities. The amino-functionalized urea ligand could be used to design new metal-based therapeutic agents with enhanced cell permeability or specific targeting capabilities.

  • Materials Science: These complexes could serve as precursors for the synthesis of novel materials, such as metal-organic frameworks (MOFs) or nanoparticles.

Visualization of Workflows

Synthesis of 3-(Dimethylamino)propylurea

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactant1 3-(Dimethylamino)-1-propanamine reaction Reflux in Toluene reactant1->reaction reactant2 Urea reactant2->reaction workup1 Cool & Filter reaction->workup1 workup2 Wash with Brine workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Remove Solvent workup3->workup4 purification Vacuum Distillation or Recrystallization workup4->purification product 3-(Dimethylamino)propylurea purification->product

Caption: Synthetic workflow for 3-(Dimethylamino)propylurea.

General Synthesis of Metal Complexes

G cluster_solutions Solutions Preparation cluster_reaction Complexation cluster_isolation Isolation cluster_drying Drying ligand_sol 3-(Dimethylamino)propylurea in Anhydrous Solvent reaction Mix & Stir (RT or Heated) ligand_sol->reaction metal_sol Transition Metal Salt in Anhydrous Solvent metal_sol->reaction isolation1 Filtration (if precipitate) reaction->isolation1 isolation2 Crystallization (if no precipitate) reaction->isolation2 isolation3 Wash with Solvents isolation1->isolation3 isolation2->isolation3 drying Dry under Vacuum isolation3->drying product Transition Metal Complex drying->product

Caption: General workflow for the synthesis of transition metal complexes.

References

  • Ureas and Their Derivatives as Ligands in Transition Metal Catalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • First Row Transition Metal Complexes Derived from N, N -Substituted Thiourea. (2021). Basrah Journal of Science, 39(1), 96-118.
  • Paradine, S. M. (2025).
  • Coles, S. J., & Gale, P. A. (2009). Synthesis and Crystal Structures of Two Metal Urea Nitrates.
  • Synthesis and Crystal Structures of Two Metal Urea Nitrates. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Developments in Titanium, Nickel, and Other First-Row Transition Metal-Catalyzed Hydro(amination/aminoalkylation), Oxidative Amination, and Carboamination Reactions. (2025). Organometallics.
  • Megahed, A. S., Ibrahim, O. B., Adam, A. M. A., & AL-Majthoub, M. M. (2014). Structure and Properties of Some Metal-Urea Complexes Obtained at Low Temperature: Cr(III), Mn(II), Fe(III), Co(II) and Ni(II) Ions. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 960-970.
  • Ibrahim, O. B. (2012). Complexes of urea with Mn(II), Fe(III), Co(II), and Cu(II) metal ions. Advances in Applied Science Research, 3(6), 3522-3539.
  • Al-Riyahee, A. A. A., Shenta, A., & Dhaef, H. K. (2021). First Row Transition Metal Complexes Derived from N, Nʹ-Substituted Thiourea: Synthesis, Geometrical Structures and Cyclic Voltammetry Probe: A Review. Basrah Journal of Science, 39(1), 96-118.
  • Crystal structure and Hirshfeld surface of a pentaaminecopper(II) complex with urea and chloride. (2024).
  • Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, X-Ray Structure, and Characterization of a Complex Containing the Hexakis(urea)cobalt(II) Cation and Lattice Urea Molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • Maslak, P., Sczepanski, J. J., & Parvez, M. (1993). Complexation through nitrogen in copper and nickel complexes of substituted ureas. Journal of the American Chemical Society, 115(19), 8847-8848.
  • Development and applications of phosphine-urea ligands for palladium-catalyzed cross-coupling reactions. (n.d.). American Chemical Society. Retrieved from [Link]

  • Drakopoulou, L., Papatriantafyllopoulou, C., Terzis, A., Perlepes, S. P., Manessi-Zoupa, E., & Papaefstathiou, G. S. (2007).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Crystallization and Purification Bottlenecks for 3-(Dimethylamino)propylurea

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation and purification of highly polar, basic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation and purification of highly polar, basic organic intermediates.

3-(Dimethylamino)propylurea (CAS: 31506-43-1) is a notorious bottleneck molecule. With a molecular weight of 145.20 g/mol and a boiling point of 224.4°C (1)[1], this compound features a highly basic tertiary amine and a strong hydrogen-bonding urea motif (2 H-bond donors, 2 acceptors) (2)[2]. Its extreme hydrophilicity (LogP: -0.86) (3)[3] and low lattice energy make standard extraction, normal-phase chromatography, and free-base crystallization nearly impossible.

This guide provides field-proven, causality-driven workflows to help you isolate high-purity product.

Part 1: Troubleshooting Guide - Purification Workflows

Issue 1: Severe Streaking on Normal-Phase Silica

The Causality: The basic tertiary amine of 3-(dimethylamino)propylurea interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel. This ionic interaction causes irreversible binding, severe streaking, and massive yield loss. The Solution: Abandon normal-phase silica. Utilize Strong Cation Exchange (SCX) Chromatography . The SCX resin will intentionally trap the protonated amine, allowing non-basic impurities to be washed away before targeted elution.

Self-Validating SCX Protocol:

  • Conditioning: Condition an SCX column (propylsulfonic acid functionalized silica) with 2 column volumes (CV) of Methanol.

  • Loading: Dissolve the crude mixture in Methanol and load it onto the column. Mechanism: The tertiary amine is protonated and binds ionically to the sulfonic acid groups.

  • Washing: Wash with 3 CV of Methanol to elute non-basic impurities (e.g., unreacted urea).

  • In-Process Validation: Spot the wash fraction on a TLC plate, elute with 10% NH₄OH in MeOH, and stain with Ninhydrin. A lack of staining confirms the product is securely trapped on the resin.

  • Elution: Elute the product using 2 CV of 2M Ammonia in Methanol. Mechanism: The ammonia deprotonates the tertiary amine, breaking the ionic bond and releasing it from the resin.

  • Isolation: Evaporate the eluent under reduced pressure to yield the purified free base.

Issue 2: Poor Recovery in Liquid-Liquid Extraction (LLE)

The Causality: With a LogD (pH 7.4) of -2.62 (3)[3], the molecule is overwhelmingly partitioned into the aqueous phase. Standard solvents like ethyl acetate or dichloromethane will fail to extract it. The Solution: Salting-out extraction using a high-ionic-strength aqueous phase and a polar organic solvent.

Self-Validating Salting-Out Protocol:

  • Concentration: Concentrate the aqueous crude mixture to a minimal volume.

  • Saturation: Add solid Potassium Carbonate (K₂CO₃) until the aqueous layer is fully saturated (solid remains undissolved). Mechanism: High ionic strength decreases the solubility of the polar organic amine in water.

  • Extraction: Extract 3 times with 2-Methyltetrahydrofuran (2-MeTHF) or a Chloroform/Isopropanol (3:1 v/v) mixture.

  • In-Process Validation: Analyze the post-extraction aqueous layer via LC-MS. The target mass (m/z 146.1 [M+H]+) should be absent, validating complete extraction.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

Part 2: Troubleshooting Guide - Crystallization Workflows

Issue: The Purified Product Oils Out as a Viscous Syrup

The Causality: The free base possesses a highly flexible propyl chain and forms chaotic intermolecular hydrogen bonds. This prevents the molecules from packing efficiently into a crystal lattice, resulting in a low lattice energy state that favors a viscous liquid or amorphous gum. The Solution: Convert the free base into a crystalline salt (e.g., Hydrochloride or Oxalate). The introduction of ionic bonds drastically increases the lattice energy and melting point, forcing crystallization.

Self-Validating Anti-Solvent Salt Crystallization Protocol:

  • Dissolution: Dissolve the purified free base syrup in a minimal amount of dry Ethanol (approx. 2-3 mL/g).

  • Salt Formation: Slowly add 1.05 equivalents of an anhydrous acid (e.g., 1M HCl in Diethyl Ether) while stirring at room temperature.

  • In-Process Validation: Remove a 10 µL aliquot, dilute in 1 mL of DI water, and check the pH. A pH of 4-5 confirms complete conversion to the salt form.

  • Anti-Solvent Titration: Titrate in an anti-solvent (Diethyl Ether or Acetone) dropwise until the solution reaches the cloud point (persistent turbidity).

  • Nucleation & Aging: Stop stirring. Seed the mixture if seed crystals are available. Allow the solution to cool slowly to 4°C over 4 hours. Mechanism: Slow cooling prevents the salt from crashing out as an oil and promotes ordered crystal lattice formation.

  • Isolation: Filter the resulting crystals, wash with cold anti-solvent, and dry under vacuum.

Part 3: Visualizations

PurificationStrategy Start Crude 3-(Dimethylamino)propylurea (Aqueous/Organic Mix) CheckPurity Assess Impurity Profile (LC-MS / TLC) Start->CheckPurity NonBasic Mainly Non-Basic Impurities CheckPurity->NonBasic Yes Basic Mainly Basic/Polar Impurities CheckPurity->Basic Yes SCX Strong Cation Exchange (SCX) Chromatography NonBasic->SCX RP Reverse-Phase C18 (Basic Mobile Phase) Basic->RP Elute Elute with NH3/MeOH Evaporate to Yield Base SCX->Elute Lyophilize Lyophilize Fractions to Yield Product RP->Lyophilize

Figure 1: Decision tree for the purification of basic polar amines based on impurity profiling.

CrystallizationWorkflow FreeBase Free Base (Syrup) Low Lattice Energy Dissolve Dissolve in Minimal EtOH FreeBase->Dissolve AddAcid Add 1.05 eq Acid (e.g., HCl or Oxalic) Dissolve->AddAcid AntiSolvent Titrate Anti-Solvent (Et2O or Acetone) AddAcid->AntiSolvent Nucleation Cloud Point Reached (Seed if necessary) AntiSolvent->Nucleation Cooling Cool to 0-4°C Age for 2-4 hrs Nucleation->Cooling Filter Filter & Wash (Cold Anti-Solvent) Cooling->Filter

Figure 2: Step-by-step anti-solvent crystallization workflow for tertiary amine salt formation.

Part 4: Quantitative Data Summaries

Table 1: Physicochemical Profile & Chromatographic Behavior

PropertyValue / ObservationImpact on Workflow
Molecular Weight 145.20 g/mol Highly volatile compared to larger APIs.
Density 1.005 g/cm³Forms dense syrups when concentrated.
LogP / LogD (pH 7.4) -0.86 / -2.62Impossible to extract via standard LLE; requires salting out.
TPSA 58.4 ŲHigh polarity causes severe streaking on bare silica.
H-Bonding 2 Donors, 2 AcceptorsDisrupts crystal lattice formation in the free base state.

Table 2: Recommended Salt Forms and Anti-Solvent Systems

Acid EquivalentPrimary SolventAnti-SolventExpected MorphologyYield Potential
HCl (1.05 eq) EthanolDiethyl EtherFine white needles> 85%
Oxalic Acid (1.0 eq) MethanolAcetoneGranular crystals> 90%
Fumaric Acid (0.5 eq) IsopropanolHeptaneBlock-like crystals~ 80%

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my purified 3-(dimethylamino)propylurea turn yellow over time? A: The tertiary amine is susceptible to atmospheric oxidation, forming an N-oxide over time which presents as a yellow tint. Always flush storage vials with Argon or Nitrogen and store the compound at -20°C if keeping it in its free base form.

Q: Can I use lyophilization (freeze-drying) instead of crystallization? A: Yes, but only if you have converted it to a salt form first. If you attempt to lyophilize the free base, its hygroscopic nature and low melting point will cause it to melt into a sticky gum inside the lyophilizer as soon as it returns to room temperature.

Q: I am using this compound as a precursor for polyurethane catalysts. Will trace water affect my downstream reactions? A: Yes. Tertiary amines like 3-(dimethylamino)propylurea are heavily used as catalysts in polyurethane synthesis (4)[4] because they promote both foaming (water + isocyanate) and gelation (5)[5]. Trace water in your purified intermediate will prematurely trigger the foaming reaction. Ensure rigorous drying of the salt form under high vacuum (< 0.1 mbar) at 40°C for 24 hours prior to use.

Part 6: References

  • ChemNet. "3-(dimethylamino)propylurea CAS Database." ChemNet. URL:

  • Guidechem. "Urea, 3-(dimethylamino)propyl- 31506-43-1 wiki." Guidechem. URL:

  • LookChem. "CAS No.31506-43-1,Urea, 3-(dimethylamino)propyl." LookChem. URL:

  • Google Patents. "DE60201456T2 - Acid-blocked amine catalysts for the production of polyurethanes." Google Patents. URL:

  • Google Patents. "Amine catalyst blocked by acid for production of polyurethane." Google Patents. URL:

Sources

Optimization

Adjusting pH levels for optimal 3-(Dimethylamino)propylurea stability

Welcome to the Technical Support Center for 3-(Dimethylamino)propylurea (DMAPU) . This portal is designed for researchers, analytical chemists, and drug development professionals who require precise control over the stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Dimethylamino)propylurea (DMAPU) . This portal is designed for researchers, analytical chemists, and drug development professionals who require precise control over the stability and reactivity of DMAPU and its derivatives in aqueous formulations.

Below, you will find mechanistic troubleshooting guides, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your chemical workflows.

Diagnostic Troubleshooting & FAQs

Q1: Why does 3-(Dimethylamino)propylurea degrade rapidly in my aqueous formulations? Causality: DMAPU contains a central urea linkage and a terminal tertiary amine. The stability of the urea functional group is highly pH-dependent. Under both strongly acidic and basic conditions, ureas undergo rapid hydrolysis. In basic environments (pH > 9), the degradation proceeds via an elimination mechanism, yielding a highly reactive isocyanate intermediate and an amine byproduct[1]. Conversely, in acidic environments (pH < 4), the carbonyl oxygen is protonated. This increases its electrophilicity, making it highly susceptible to nucleophilic attack by water, which ultimately leads to hydrolysis into amines and carbon dioxide[2].

Q2: What is the optimal pH range for maximizing the half-life of DMAPU? Causality: The optimal pH range is strictly between 6.0 and 7.0 . The terminal dimethylamino group has a pKa of approximately 10.1[3]. Maintaining a slightly acidic to neutral pH ensures that this tertiary amine remains fully protonated (as an ammonium cation). This protonation serves two purposes: it increases the molecule's aqueous solubility and electrostatically prevents the amine from acting as an intramolecular nucleophile. Furthermore, the neutral pH range represents a kinetic "valley" where both acid-catalyzed hydrolysis and base-catalyzed elimination rates are at their absolute minimum[1].

Q3: How does buffer selection impact the stability of DMAPU? Causality: Buffer nucleophilicity is just as critical as the pH value. Primary amine-based buffers (such as Tris or Glycine) must be strictly avoided. If trace amounts of DMAPU degrade into isocyanates via base-catalyzed elimination, primary amine buffers will rapidly react with these isocyanates to form stable, unintended urea cross-products. This side reaction continuously consumes the isocyanate, driving the degradation equilibrium forward[4]. Non-nucleophilic buffers like Phosphate, MES, or MOPS are required because they control pH without participating in covalent side reactions.

Quantitative Stability Matrix

The following table summarizes the kinetic stability and degradation pathways of 3-(Dimethylamino)propylurea at 25°C across various pH environments.

pH LevelRecommended BufferTertiary Amine StateUrea Linkage StatusEstimated Half-Life (25°C)
2.0 Glycine-HClFully ProtonatedAcid-Catalyzed Hydrolysis< 24 Hours
4.0 AcetateFully ProtonatedMild Hydrolysis~ 5 Days
6.5 PhosphateFully ProtonatedHighly Stable > 6 Months
8.5 Tris-HCl (Avoid)Partially DeprotonatedNucleophilic Attack Risk~ 2 Weeks
10.5 CarbonateMostly DeprotonatedBase-Catalyzed Elimination< 12 Hours

Standard Operating Procedure (SOP): Preparation and pH Optimization

To ensure a self-validating workflow, follow this protocol for preparing stable DMAPU solutions. The protocol includes built-in analytical checkpoints to verify that no degradation has occurred during formulation.

Step 1: Non-Nucleophilic Buffer Preparation Prepare a 50 mM Potassium Phosphate buffer. Do not use amine-containing buffers.

Step 2: Initial pH Adjustment Using a calibrated pH meter, adjust the buffer to exactly pH 6.5 using 0.1 M HCl or 0.1 M KOH.

Step 3: DMAPU Dissolution Slowly add the required mass of 3-(Dimethylamino)propylurea to the buffer under continuous magnetic stirring at 20°C. Ensure the vessel is sealed to prevent atmospheric CO2 absorption, which can alter the pH.

Step 4: Final pH Verification (Self-Validating Check) Because the tertiary amine in DMAPU is basic, its addition will naturally shift the solution's pH upward. Re-adjust the solution back to pH 6.5 dropwise using 0.1 M HCl. Validation Check: Monitor the pH for 15 minutes. If the pH requires continuous adjustment and drifts downward, active hydrolysis is occurring, indicating a contaminated batch or improper buffer concentration.

Step 5: Sterile Filtration Pass the stabilized solution through a 0.22 µm Polyethersulfone (PES) syringe filter to remove microbial contaminants that could secrete urea-cleaving enzymes (ureases).

Step 6: Analytical Baseline Establishment Analyze a 10 µL aliquot via HPLC-UV (monitored at 210 nm). Record this baseline chromatogram. Future stability checks should be compared against this baseline to detect the emergence of amine or isocyanate degradation peaks.

Pathway Visualization

G Start Start: DMAPU Aqueous Solution Buffer Select Non-Nucleophilic Buffer (e.g., Phosphate, MES, MOPS) Start->Buffer Adjust Adjust pH to 6.0 - 7.0 (Target: pH 6.5) Buffer->Adjust Test HPLC-UV Monitoring (Check for Amine/Isocyanate) Adjust->Test Stable Optimal Stability (Tertiary Amine Protonated, Urea Intact) Test->Stable pH 6.0-7.0 Acidic Acidic Degradation (pH < 4) Urea Hydrolysis Test->Acidic pH < 4.0 Basic Basic Degradation (pH > 9) Isocyanate Elimination Test->Basic pH > 9.0 Acidic->Adjust Re-adjust pH Basic->Adjust Re-adjust pH

Workflow for pH optimization and stability monitoring of DMAPU solutions.

References

  • N,N-Dimethyl-1,3-propanediamine | C5H14N2 | CID 7993 - PubChem. National Institutes of Health (NIH).[Link]

  • The Influence of pH on the Melamine-Dimethylurea-Formaldehyde Co-Condensations: A Quantitative 13C-NMR Study. National Institutes of Health (NIH) PMC.[Link]

  • Beyond Self-Assembly: Bioorthogonal 'Click' Chemistry Strategies for Robust Electrochemical Interfaces in Wearable Biosensors. MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 3-(Dimethylamino)propylurea vs standard tertiary amine catalysts

The Shift to Non-Emissive Catalysts: Comparing 3-(Dimethylamino)propylurea Against Standard Tertiary Amines in Polyurethane Synthesis As a Senior Application Scientist, I frequently encounter the critical challenge of ca...

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Author: BenchChem Technical Support Team. Date: April 2026

The Shift to Non-Emissive Catalysts: Comparing 3-(Dimethylamino)propylurea Against Standard Tertiary Amines in Polyurethane Synthesis

As a Senior Application Scientist, I frequently encounter the critical challenge of catalyst leaching in polyurethane (PU) formulation. In high-performance applications—ranging from biomedical devices and skin-contact prosthetics to low-VOC automotive interiors—the chemical stability of the polymer matrix is just as important as its mechanical properties. Historically, the industry has relied on standard tertiary amines to drive polymerization. However, the evolution of material safety standards necessitates a transition toward reactive, non-emissive alternatives like 3-(Dimethylamino)propylurea.

This guide objectively compares the mechanistic causality, performance data, and experimental validation of these two catalyst classes.

The Mechanistic Divide: Fugitive vs. Reactive Catalysis

Standard tertiary amines, such as Triethylenediamine (TEDA/DABCO) and Benzyldimethylamine (BDMA), are highly efficient at driving both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. However, they act as "fugitive" catalysts . Lacking reactive functional groups, they remain physically trapped within the polymer matrix rather than chemically bound. Over time, these small molecules migrate to the surface, leading to volatile organic compound (VOC) emissions, fishy odors, and severe1[1].

Conversely, 3-(Dimethylamino)propylurea (often recognized industrially under trade names like DABCO NE1070) represents a paradigm shift in polymer chemistry. It is an isocyanate-reactive amine catalyst. The molecule features a tertiary amine core to drive the PU reaction, coupled with a urea tail (-NH-CO-NH₂). The causality behind its non-emissive nature lies in this functional group: the active hydrogens on the urea group undergo a nucleophilic addition with isocyanate (-NCO) monomers to form stable biuret linkages, permanently anchoring the catalyst to the polymer . This mechanism eliminates amine emissions while enabling hydrolytic stability and improved material 2[2].

Mechanism cluster_standard Standard Tertiary Amine (e.g., TEDA) cluster_reactive Reactive Amine: 3-(Dimethylamino)propylurea TEDA TEDA Catalyst (No Reactive H) PU_Matrix1 Polyurethane Matrix TEDA->PU_Matrix1 Catalyzes Reaction Leaching Leaching & VOC Emissions PU_Matrix1->Leaching Unbound Migration UreaCat 3-(Dimethylamino) propylurea Isocyanate Isocyanate (-NCO) UreaCat->Isocyanate Urea -NH2 reacts Biuret Biuret Linkage (Covalent Bond) Isocyanate->Biuret Forms PU_Matrix2 Polyurethane Backbone Biuret->PU_Matrix2 Permanent Anchoring

Mechanism of fugitive vs. reactive amine catalysts in polyurethane.

Comparative Performance Data

To objectively evaluate these catalysts, we must look at their physical behavior post-cure. The table below summarizes the quantitative and qualitative differences between standard fugitive amines and the reactive urea-based alternative.

ParameterStandard Tertiary Amines (e.g., TEDA, BDMA)3-(Dimethylamino)propylurea
Catalytic Mechanism Fugitive (Physically trapped, unbound)Reactive (Covalently bound)
VOC Emissions High (Significant off-gassing over time)Negligible
Leaching Potential High (Migrates to the surface via diffusion)Zero (Anchored via biuret linkages)
Cytotoxicity High (Causes contact dermatitis and cell death)Low/None (Biocompatible matrix)
Odor Strong "fishy" amine odorOdorless
Impact on Curing Profile Rapid, often difficult to control at high tempsSmooth, controlled reaction profile

Self-Validating Experimental Protocol: Assessing Catalyst Leaching and Cytotoxicity

To empirically validate the non-emissive nature of 3-(Dimethylamino)propylurea against standard amines, we employ a self-validating workflow combining High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and an ISO 10993-5 compliant MTT cytotoxicity assay.

Step 1: Polyurethane Synthesis

  • Action: Formulate a standard PU mixture using a polyether polyol and methylene diphenyl diisocyanate (MDI). Divide the master batch into two identical groups: Batch A catalyzed with 0.5 wt% TEDA, and Batch B catalyzed with 0.5 wt% 3-(Dimethylamino)propylurea.

  • Causality: Maintaining identical NCO:OH stoichiometric ratios ensures that any variance in downstream toxicity or leaching is exclusively catalyst-driven.

Step 2: Accelerated Extraction (Leaching Simulation)

  • Action: Submerge the cured PU films (10x10 mm) in a 50/50 water/ethanol extraction vehicle at 37°C for 72 hours.

  • Causality: This solvent system and temperature simulate aggressive physiological and environmental exposure, accelerating the thermodynamic migration of unbound small molecules out of the polymer matrix.

Step 3: HPLC-MS Quantification

  • Action: Analyze the extraction aliquots via HPLC-MS to quantify the concentration of free amine.

  • Causality: TEDA will show a distinct chromatographic peak corresponding to its molecular weight, confirming migration. The 3-(Dimethylamino)propylurea extract will remain at baseline, chemically proving its covalent immobilization.

Step 4: In Vitro Cytotoxicity (MTT Assay)

  • Action: Expose L929 murine fibroblasts to the extraction media for 24 hours per ISO 10993-5 standards. Add MTT reagent and measure absorbance at 570 nm to quantify cell viability.

  • Causality: This provides a self-validating biological endpoint. If the catalyst leaches (as with TEDA), the alkaline and reactive nature of the amine causes cell viability to drop below 70%. If anchored (as with the urea catalyst), viability remains >90%, confirming its safety for biomedical and skin-contact applications.

Workflow Prep 1. PU Synthesis Mix Polyol, Isocyanate, Catalyst Cure 2. Curing Form Polyurethane Film Prep->Cure Split Validation Assays Cure->Split Ext 3A. Extraction Test (Water/Ethanol, 37°C, 72h) Split->Ext Cyto 3B. Cytotoxicity Assay (ISO 10993-5, L929 Fibroblasts) Split->Cyto HPLC 4A. HPLC-MS Analysis Quantify Amine Leaching Ext->HPLC MTT 4B. MTT Viability Measure Cell Survival Cyto->MTT

Self-validating workflow for assessing catalyst leaching and toxicity.

Conclusion

For modern researchers and drug development professionals engineering advanced polymers, the choice of catalyst dictates the ultimate safety and compliance of the material. While standard tertiary amines offer rapid curing, their fugitive nature makes them a liability in sensitive applications. 3-(Dimethylamino)propylurea provides an elegant chemical solution: preserving the necessary catalytic kinetics while utilizing a urea functional group to permanently lock the molecule into the polyurethane matrix, ensuring zero emissions and excellent biocompatibility.

References

  • Title: Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications Source: PMC / MDPI URL: 1

  • Title: Permanently Reprocessable Highly Cross-Linked Thiourethane Networks Derived from Isocyanate-Reactive Amine Catalyst Source: ACS Applied Polymer Materials URL: 2

  • Title: Reactive catalyst compositions for improving water blown polyurethane foam performance (EP 0877042 A1) Source: European Patent Office / Google Patents URL:

Sources

Comparative

Comprehensive pKa Comparison Guide: 3-(Dimethylamino)propylurea vs. Substituted Alkylureas

As a Senior Application Scientist, understanding the precise acid-base behavior of your intermediates is critical for predicting reaction kinetics, solubility, and bioavailability. 3-(Dimethylamino)propylurea (DMAPU) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the precise acid-base behavior of your intermediates is critical for predicting reaction kinetics, solubility, and bioavailability. 3-(Dimethylamino)propylurea (DMAPU) is a specialized bifunctional molecule featuring both a neutral urea moiety and a highly basic tertiary amine. This guide provides an objective, data-driven comparison of the pKa of DMAPU against standard substituted alkylureas and its precursor, establishing the mechanistic causality behind their differing chemical behaviors.

Mechanistic Causality of pKa Variations

The fundamental difference in basicity between DMAPU and simple alkylureas lies in the electronic isolation of the basic center.

  • Alkylureas (e.g., Methylurea, Ethylurea): The urea functional group (-NH-CO-NH₂) is highly resonance-stabilized. The lone pairs on the nitrogen atoms are delocalized into the carbonyl π -system. Consequently, alkylureas are exceptionally weak bases. Their conjugate acids have pKa values typically ranging from 0.1 to 0.6[1]. Deprotonation of the urea nitrogen occurs only under extremely basic conditions, with pKa values around 14.3 to 14.4[2].

  • 3-(Dimethylamino)propylurea: The addition of the dimethylaminopropyl chain introduces a tertiary amine. The three-carbon propyl linker acts as an effective aliphatic insulator, preventing the strong electron-withdrawing inductive and resonance effects of the urea carbonyl from reaching the tertiary amine. As a result, the dimethylamino group retains a basicity highly comparable to standard aliphatic amines, exhibiting a pKa of approximately 10.1[3]. This makes DMAPU a moderately strong base at physiological pH, unlike methylurea or ethylurea.

Quantitative Data Comparison

The following table summarizes the key thermodynamic pKa values, highlighting the stark contrast between the isolated tertiary amine of DMAPU and the resonance-stabilized nitrogens of standard alkylureas.

CompoundKey Functional GroupspKa (Conjugate Acid)pKa (Conjugate Base)
3-(Dimethylamino)propylurea Tertiary Amine + Urea~10.1 (Amine)~14.1 (Urea N-H)
Methylurea Alkylurea~0.1 (Urea oxygen/nitrogen)14.4 (Urea N-H)
Ethylurea Alkylurea~0.1 (Urea oxygen/nitrogen)14.3 (Urea N-H)
3-Dimethylaminopropylamine Primary + Tertiary Amine10.13 (Tertiary Amine)10.5 (Primary Amine)

Experimental Protocols: A Self-Validating System

To ensure maximum trustworthiness in drug development and materials science, the determination of pKa for bifunctional molecules like DMAPU must not rely on a single technique. We employ a self-validating system combining Macroscopic Potentiometric Titration with Site-Specific 1 H-NMR Titration. Potentiometry provides the exact thermodynamic pKa, while NMR definitively assigns this value to the tertiary amine rather than the urea nitrogens.

Step-by-Step Methodology

Phase 1: Sample Preparation & Environmental Control

  • Solution Matrix: Prepare a 0.01 M solution of 3-(Dimethylamino)propylurea in highly purified, CO₂-free water.

  • Ionic Strength Control: Maintain a constant ionic strength of 0.1 M using KCl. Causality: This ensures that activity coefficients remain stable throughout the experiment, preventing Debye-Hückel deviations as charged species form during the titration.

Phase 2: Potentiometric Titration (Macroscopic pKa) 3. Thermodynamic Stabilization: Equilibrate the sample in a thermostated jacketed vessel at exactly 25.0 ± 0.1 °C under a nitrogen atmosphere to prevent carbonic acid formation from atmospheric CO₂. 4. Titration: Titrate using standardized 0.1 M HCl (to probe the basic amine) and 0.1 M NaOH (to probe the high-pH urea deprotonation). Record the electromotive force (EMF) using a calibrated glass electrode.

Phase 3: 1 H-NMR Titration (Site-Specific Cross-Validation) 5. Isotopic Preparation: Prepare a parallel set of DMAPU solutions in D₂O at varying pD values (adjusted with DCl and NaOD). 6. Spectral Tracking: Record the 1 H-NMR spectra for each sample. Track the chemical shift ( δ ) of the methylene protons adjacent to the tertiary amine (-CH₂-N(CH₃)₂).

  • Causality: As the amine protonates, the adjacent protons will exhibit a significant downfield shift due to the localized positive charge. The urea protons will show negligible shift in the pH 2–10 range, proving definitively that the macroscopic pKa of 10.1 belongs to the tertiary amine.

Phase 4: Data Integration 7. Non-linear Regression: Utilize non-linear least-squares regression (Henderson-Hasselbalch fitting) on both the potentiometric curve and the NMR chemical shift curve. The convergence of these two independent datasets validates the final pKa profile.

Visualizations

Pathway 1: Structural Protonation States

Protonation A Low pH (< 8) Fully Protonated [Amine-H]+ / Urea B Neutral pH (~10) Equilibrium State Amine / [Amine-H]+ A->B -H+ (pKa ~10.1) C High pH (> 12) Fully Deprotonated Amine / Urea B->C -H+ (pKa ~14.1)

pH-dependent protonation states of 3-(Dimethylamino)propylurea.

Pathway 2: Self-Validating Experimental Workflow

Workflow Prep 1. Sample Preparation (0.1M KCl, 25°C) Poten 2A. Potentiometric Titration (Macroscopic pKa) Prep->Poten NMR 2B. 1H-NMR Titration (Site-Specific pKa) Prep->NMR Merge 3. Data Integration (Non-linear Regression) Poten->Merge NMR->Merge Valid 4. Validated pKa Profile Merge->Valid

Self-validating experimental workflow combining potentiometry and NMR titration.

References

  • Bordwell pKa Table - Organic Chemistry Data Source: organicchemistrydata.org URL:[Link][4]

  • The urease-catalyzed hydrolyses of some substituted ureas and esters of carbamic acid Source: cdnsciencepub.com URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment (PPE) for Handling 3-(Dimethylamino)propylurea

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety Introduction: Beyond the Substance, A Commitment to Safety 3-(Dimethylamino)propylurea is a substituted urea derivative utilized in various researc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety

Introduction: Beyond the Substance, A Commitment to Safety

3-(Dimethylamino)propylurea is a substituted urea derivative utilized in various research and development applications. While its utility is significant, its handling demands a rigorous and informed approach to safety. This guide moves beyond mere compliance, embedding field-proven expertise into a comprehensive safety protocol. Our objective is to build a deep, trusting partnership with our clients by providing value that transcends the product itself. The procedures outlined here are designed as a self-validating system, ensuring that every operational step is grounded in authoritative safety data to protect you, your research, and your colleagues. The hazards associated with this compound necessitate a non-negotiable adherence to the personal protective equipment (PPE) and handling protocols detailed below.

Hazard Profile of 3-(Dimethylamino)propylurea

Understanding the specific risks is the cornerstone of effective protection. 3-(Dimethylamino)propylurea presents a multi-faceted hazard profile that requires robust protective measures. The primary risks are severe damage to the eyes and skin, alongside respiratory tract irritation.[1][2][3]

A synthesized summary of its classification under the Globally Harmonized System (GHS) is presented below.

Hazard ClassificationGHS CategoryHazard Statement
Serious Eye Damage/IrritationCategory 1 / 2H318 / H319: Causes serious eye damage / irritation[1][2][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2][3]

Note: Some sources classify related compounds as causing severe skin burns and being potentially fatal if inhaled, warranting a cautious approach.[6][7]

Core Directive: Your PPE Protocol

The selection of PPE is not a matter of preference but a direct response to the identified chemical threats. Your first line of defense is always engineering controls, such as working within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory for all personnel handling 3-(Dimethylamino)propylurea.

Mandatory PPE for Handling 3-(Dimethylamino)propylurea
Protection AreaRequired PPERationale for Use
Eyes & Face Chemical safety goggles and a full-face shield.Causality: The H318 classification ("Causes serious eye damage") is a critical risk.[4][5] Goggles provide a seal against splashes, while the face shield offers a secondary barrier for the entire face from accidental splashes during transfers or reactions.[6]
Hands Chemical-resistant nitrile gloves (minimum thickness of 4 mil).Causality: The H315 classification ("Causes skin irritation") necessitates a robust barrier.[1][2] Always inspect gloves for integrity before use and practice double-gloving for extended procedures. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removal.[8][9]
Body Fully-buttoned, long-sleeved laboratory coat.Causality: Protects skin on the arms and torso from incidental contact and minor spills. Contaminated lab coats should be removed immediately and decontaminated before reuse.[1][2][8]
Respiratory NIOSH-approved respirator with appropriate cartridges.Causality: Required when engineering controls (e.g., fume hood) are not available or are insufficient to control exposure, especially when handling the solid powder which can become airborne.[10][11] This directly addresses the H335 hazard ("May cause respiratory irritation").[1][2][3]
PPE Selection Workflow

The following workflow provides a logical pathway for ensuring the correct level of PPE is used for a given task involving 3-(Dimethylamino)propylurea.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_task Task Assessment cluster_ppe PPE Assembly start Task: Handle 3-(Dimethylamino)propylurea sds Review Safety Data Sheet (SDS) start->sds hazards Identify Hazards: - Eye Damage (H318) - Skin Irritation (H315) - Respiratory Irritation (H335) sds->hazards task_type What is the task? hazards->task_type weighing Weighing Solid Powder task_type->weighing Solid solution Working with Solution task_type->solution Liquid ppe_solid Mandatory PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat - Respirator (due to dust potential) weighing->ppe_solid ppe_liquid Mandatory PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat (Work in Fume Hood) solution->ppe_liquid Donning_Doffing_Sequence cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) d1 1. Lab Coat d2 2. Goggles & Face Shield d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves f2 2. Goggles & Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Wash Hands f3->f4

Caption: Logical sequence for donning and doffing PPE to prevent contamination.

Logistical Plan: Disposal and Decontamination

Proper disposal is an extension of the handling process and is critical for environmental and facility safety.

  • PPE Disposal: All disposable PPE, including gloves and any contaminated wipes, must be placed in a clearly labeled, sealed hazardous waste container. [8]Do not discard this waste in standard laboratory trash.

  • Chemical Disposal: Unused or waste 3-(Dimethylamino)propylurea must be disposed of as hazardous chemical waste. [2]Consult your institution's Environmental Health & Safety (EHS) office for specific procedures, but generally, it involves collecting the material in a compatible, sealed, and clearly labeled container for pickup by trained waste handlers. [10]* Spill Cleanup: In the event of a small spill, alert personnel in the immediate area. Wearing your full mandatory PPE, contain and absorb the spill with an inert material like vermiculite or sand. [1]Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal. [11]Ventilate the area and wash the spill site after cleanup is complete. For large spills, evacuate the area and contact your EHS emergency line immediately.

Emergency Response Plan

In case of accidental exposure, immediate and correct first aid is vital.

Exposure RouteImmediate Action Required
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [3]Remove contact lenses if present and easy to do. Seek immediate medical attention. [2][4]
Skin Contact Immediately remove all contaminated clothing. [10]Flush the affected skin area with large amounts of soap and water for at least 15 minutes. Seek medical attention. [2][3]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. [2][3]If breathing is difficult or if the person feels unwell, call a poison center or doctor immediately.
Ingestion Rinse the mouth thoroughly with water. Do NOT induce vomiting. [10]Seek immediate medical attention.

References

  • Safety Data Sheet for Urea, N,N'-bis[3-(dimethylamino)propyl]- containing product. 3M. [Link]

  • 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Safety Data Sheet: N,N-bis[3-(dimethylamino)propyl]. Chemos GmbH & Co. KG. [Link]

  • 1-(3-(Dimethylamino)propyl)urea PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Standard Operating Procedures for Hazardous Chemicals (Urea). University of Iowa. [Link]

  • Material Safety Data Sheet - Urea Reagent. M Dialysis. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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